3-(2-Phenoxyethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHROMZTZVDFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400543 | |
| Record name | 3-(2-phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79808-16-5 | |
| Record name | 3-(2-phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-PHENOXYETHOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Phenoxyethoxy)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Phenoxyethoxy)aniline is a unique bifunctional organic molecule that incorporates an aniline moiety, a key pharmacophore in numerous bioactive compounds, with a flexible phenoxyethoxy side chain. This structural combination offers a versatile scaffold for chemical modification, making it a molecule of significant interest in medicinal chemistry and materials science. The aniline core provides a reactive site for a variety of chemical transformations, including amide bond formation, diazotization, and N-alkylation, while the ether linkage and terminal phenyl group can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and potential for intermolecular interactions.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of this compound, designed to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79808-16-5 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂ | [1][] |
| Molecular Weight | 229.27 g/mol | [1][] |
| Appearance | Predicted to be a solid at room temperature | [1] |
| Predicted XlogP | 3.1 | [3] |
| Predicted Hydrogen Bond Donors | 1 | [4] |
| Predicted Hydrogen Bond Acceptors | 3 | [3][4] |
| Predicted Rotatable Bond Count | 4 | [3][4] |
Note: The XlogP value suggests a moderate level of lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors (the amine group) and acceptors (the ether oxygens and the nitrogen atom) indicates the potential for forming hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets.
Proposed Synthesis Pathway
A robust and versatile synthesis of this compound can be envisioned through a two-step process, leveraging two of the most fundamental reactions in organic chemistry: the Williamson ether synthesis and the reduction of a nitroaromatic compound. This pathway offers high potential for yield and purity and utilizes readily available starting materials.
Step 1: Williamson Ether Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene
The initial step involves the formation of the ether linkage via a Williamson ether synthesis.[5][6][7] This reaction proceeds through an SN2 mechanism where the phenoxide, generated in situ from 3-nitrophenol, acts as a nucleophile, attacking the primary alkyl halide, 2-phenoxyethyl bromide.[5][6]
Experimental Protocol:
-
To a stirred solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq) as the base.
-
Heat the mixture to reflux to ensure the formation of the potassium salt of 3-nitrophenol.
-
To the refluxing mixture, add a solution of 2-phenoxyethyl bromide (1.1 eq) in the same solvent dropwise over a period of 30 minutes.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-nitro-3-(2-phenoxyethoxy)benzene.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group of 3-nitrophenol without causing unwanted side reactions. A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Reactant Stoichiometry: A slight excess of the alkyl halide is used to ensure complete consumption of the more valuable 3-nitrophenol.
-
Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction of 1-Nitro-3-(2-phenoxyethoxy)benzene to this compound
The final step is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reagents.[8][9] A common and effective method is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.[8] Alternatively, catalytic hydrogenation offers a cleaner workup.[8][9]
Experimental Protocol (using SnCl₂·2H₂O):
-
Dissolve the purified 1-nitro-3-(2-phenoxyethoxy)benzene (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines. It is effective and relatively inexpensive.
-
Acidic Medium: The reaction is typically carried out in a strong acidic medium (HCl) to facilitate the reduction process.
-
Workup: Neutralization is a critical step to deprotonate the anilinium salt formed during the reaction, allowing for the extraction of the free aniline into an organic solvent.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on its structural components.[10]
¹H NMR Spectroscopy:
-
Aromatic Protons: The spectrum would show complex multiplets in the aromatic region (δ 6.5-7.5 ppm). The protons on the aniline ring would likely appear at slightly higher field (more shielded) compared to the protons on the terminal phenyl ring due to the electron-donating effect of the amino group.
-
Methylene Protons: Two distinct triplets would be expected for the two methylene groups of the ethoxy linker, likely in the range of δ 4.0-4.5 ppm. The triplet adjacent to the phenoxy group would be expected at a slightly higher chemical shift than the one adjacent to the aniline ring's ether oxygen.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) would be present. The carbon atoms attached to the oxygen and nitrogen atoms would be deshielded and appear at lower field.
-
Methylene Carbons: Two signals for the methylene carbons of the ethoxy bridge would be expected in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp peaks for the symmetric and asymmetric N-H stretching of the primary amine would be expected in the region of 3300-3500 cm⁻¹.
-
C-O Stretching: Strong C-O stretching vibrations for the ether linkages would be observed around 1200-1250 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 229.
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the phenoxy group, cleavage of the ether linkages, and fragmentation of the aniline ring. Predicted collision cross-section values for various adducts are available.[3]
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the aniline moiety.
-
Basicity: The aniline nitrogen has a lone pair of electrons, making it weakly basic. It can be protonated by strong acids to form the corresponding anilinium salt.
-
N-Acylation and N-Alkylation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, and with alkylating agents to form secondary or tertiary amines. This provides a straightforward handle for introducing diverse functional groups.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution on the aniline ring. This allows for the introduction of substituents such as halogens, nitro groups, or sulfonic acid groups at specific positions.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid. Diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups.
The structural features of this compound make it an attractive building block in drug discovery for several reasons:
-
Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many approved kinase inhibitors. The amino group can serve as a crucial hydrogen bond donor or acceptor, facilitating binding to the ATP-binding pocket of kinases.
-
Modulation of Physicochemical Properties: The phenoxyethoxy side chain can be modified to fine-tune the molecule's solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.
-
Linker for PROTACs and Other Conjugates: The flexible ether linkage could serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) or for conjugating the molecule to other chemical entities, such as targeting ligands or imaging agents.
Safety and Handling
As with all aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They are also suspected of causing genetic defects and cancer.[5] In case of accidental exposure, it is crucial to seek immediate medical attention.[5] All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a promising chemical scaffold with significant potential in medicinal chemistry and materials science. While detailed experimental data is currently limited, its synthesis can be reliably achieved through well-established chemical transformations. Its unique combination of a reactive aniline core and a modifiable phenoxyethoxy side chain provides a versatile platform for the design and synthesis of novel molecules with tailored properties. This guide serves as a foundational resource to encourage and facilitate further exploration and application of this intriguing compound.
References
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University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenoxyaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. In PubMed Central. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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An In-Depth Technical Guide to 3-(2-phenoxyethoxy)aniline (CAS Number: 79808-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: 3-(2-phenoxyethoxy)aniline[][2]
-
Molecular Formula: C₁₄H₁₅NO₂[][2]
-
Molecular Weight: 229.27 g/mol [][2]
-
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
A summary of the predicted and known physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 413.8 ± 25.0 °C (Predicted) | ChemicalBook |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| XlogP | 3.1 (Predicted) | [5] |
| Purity | Typically ≥95% (Commercial) |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its structure suggests a logical synthetic pathway involving two key steps: an ether synthesis followed by the reduction of a nitro group. This approach is a common and well-established method for the preparation of aromatic amines with ether linkages.
Proposed Synthetic Pathway:
A plausible and efficient route to synthesize this compound is through a two-step process:
-
Williamson Ether Synthesis: Reaction of 3-nitrophenol with 2-phenoxyethyl bromide to form 1-nitro-3-(2-phenoxyethoxy)benzene.
-
Reduction of the Nitro Group: Reduction of the nitro intermediate to the corresponding aniline.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene
-
To a solution of 3-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-phenoxyethyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-nitro-3-(2-phenoxyethoxy)benzene.
Step 2: Synthesis of this compound
-
Dissolve the 1-nitro-3-(2-phenoxyethoxy)benzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Tin(II) chloride: Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents) and concentrated hydrochloric acid. Heat the mixture to reflux.
-
Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the tin reduction, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.
-
For catalytic hydrogenation, filter off the catalyst.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Analytical Characterization
3.1. Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as the aliphatic protons of the ethoxy bridge. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, confirming the presence of the two aromatic rings and the ethoxy linker.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C Stretch (aromatic) | 1400-1600 |
| C-O Stretch (ether) | 1000-1300 |
| C-N Stretch (aromatic amine) | 1250-1360 |
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z 229. Characteristic fragmentation patterns would likely involve cleavage of the ether linkages and loss of fragments from the aniline ring.
-
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, confirming its elemental composition.
3.2. Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be the most suitable approach for the analysis of this compound.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (likely around 240 nm and 290 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve its volatility and chromatographic performance.
Hypothetical GC-MS Method Parameters:
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized gradient (e.g., start at 100°C, ramp to 300°C) |
| MS Detector | Electron Ionization (EI) with a scan range of m/z 50-500 |
Biological Activity and Applications in Drug Development
While there is no specific information in the public domain regarding the biological activity or drug development applications of this compound, its chemical structure as an aniline derivative with a phenoxy ether moiety suggests potential areas of interest for further research. Aniline and its derivatives are known to be important building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds.
The phenoxy aniline scaffold can be found in molecules with diverse therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor/acceptor in the hinge region of protein kinases.
-
Antimicrobial Agents: Aniline derivatives have been explored for their antibacterial and antifungal properties.
-
Anticancer Agents: The structural motif is present in some compounds investigated for their cytotoxic effects on cancer cell lines.
Further screening and biological evaluation of this compound would be necessary to elucidate its specific pharmacological profile.
Safety and Handling
Hazard Identification:
Based on available information, this compound is classified as very toxic to aquatic life [3]. As an aniline derivative, it should be handled with caution, assuming it may possess some of the toxicological properties of aniline itself.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Toxicological Information (General for Anilines):
Aniline and its derivatives can be toxic and may cause:
-
Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Systemic Effects: Absorption through the skin, inhalation, or ingestion can lead to systemic toxicity.
A comprehensive toxicological assessment of this compound has not been found in the public literature. Therefore, it is imperative to handle this compound with the utmost care, following standard laboratory safety procedures for handling potentially hazardous chemicals.
Conclusion
This compound (CAS 79808-16-5) is a chemical compound with a well-defined structure. While specific experimental data on its synthesis, spectroscopy, and biological activity are limited, this guide provides a framework for its characterization based on established chemical principles and methodologies for analogous compounds. Its potential as a building block in medicinal chemistry warrants further investigation into its pharmacological properties. Researchers and drug development professionals should handle this compound with appropriate safety precautions, particularly considering its aquatic toxicity and the general hazards associated with aniline derivatives.
References
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Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
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Steps for Analytical Method Development. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]
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APPROACHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (n.d.). IJRPC. Retrieved January 15, 2026, from [Link]
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Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to 3-(2-Phenoxyethoxy)aniline: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(2-Phenoxyethoxy)aniline, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its potential applications as a scaffold in modern therapeutic design, particularly in the realm of kinase inhibition.
Section 1: Core Molecular Attributes and Physicochemical Profile
A precise understanding of a compound's molecular and physical properties is the bedrock of all subsequent research and development. It governs everything from reaction stoichiometry and analytical method development to formulation and preliminary safety assessments.
Molecular Identity
This compound is an aromatic amine featuring a phenoxyethoxy substituent at the meta position of the aniline ring. This structure combines the nucleophilic character of the aniline moiety with the flexibility and steric bulk of the ether linkage, making it an intriguing building block for creating diverse chemical libraries.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 79808-16-5 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Monoisotopic Mass | 229.11028 Da | [2] |
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure and available data for analogous compounds. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the ether oxygens and the amine nitrogen) suggests moderate solubility in polar organic solvents.
| Property | Value (Predicted/Known) | Rationale & Significance |
| Physical Form | Solid | Reported by commercial suppliers.[1] |
| XlogP | 3.1 (Predicted) | This value suggests good lipophilicity, indicating the molecule is likely to have reasonable membrane permeability, a crucial factor in drug design.[2] |
| Hydrogen Bond Donors | 1 | The primary amine group (-NH₂) can donate a hydrogen bond, influencing solubility and target binding.[2] |
| Hydrogen Bond Acceptors | 3 | The two ether oxygens and the nitrogen atom can accept hydrogen bonds, contributing to interactions with solvents and biological targets.[2] |
| Safety Profile | H400: Very toxic to aquatic life | This is a critical handling consideration, requiring appropriate containment and disposal procedures to prevent environmental release.[3] |
Section 2: Synthesis and Purification Strategies
The synthesis of this compound can be approached through several established and reliable organic chemistry transformations. The choice of route often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and logical approach involves a two-part strategy: formation of the diaryl ether linkage followed by introduction of the amine functionality.
A plausible and efficient synthetic route begins with 3-aminophenol and involves the reduction of a nitro intermediate. This method is advantageous as it utilizes readily available starting materials and employs high-yielding, well-documented reactions.
Caption: Proposed two-stage synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
Expertise & Causality: This protocol is designed for robustness. It begins with a Williamson ether synthesis, a classic and high-yielding method for forming ether bonds. We use sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the alcohol, which drives the reaction to completion. The subsequent reduction of the nitro group is accomplished using iron powder and ammonium chloride, a method known for its effectiveness and tolerance of other functional groups, making it preferable to catalytic hydrogenation which could be less selective.[4]
Step-by-Step Methodology:
-
Step 1: Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene (Intermediate)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Add 2-Phenoxyethanol (1.0 eq) to the solvent.
-
Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add 1-Bromo-3-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2: Synthesis of this compound (Final Product)
-
To a round-bottom flask, add the crude 1-Nitro-3-(2-phenoxyethoxy)benzene from the previous step, followed by ethanol and water.
-
Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Causality: This combination creates a mild reducing environment capable of selectively reducing the nitro group to a primary amine.[4]
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Step 3: Purification
-
Purify the crude this compound using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired product from any non-polar impurities and residual starting materials.
-
Section 3: Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a piece of the puzzle, leading to a self-validating system of characterization.
Caption: A typical analytical workflow for compound validation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is chosen due to the compound's moderate lipophilicity. The gradient elution ensures that compounds with a range of polarities will elute efficiently, providing a clean separation of the main product from potential impurities.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid. Causality: The acid improves peak shape for the basic aniline moiety.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to 254 nm.
-
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Analysis: Inject 5-10 µL of the sample. Purity is determined by integrating the area of the product peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.
Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides definitive confirmation of the molecular weight, a fundamental property. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like anilines, minimizing fragmentation and clearly showing the molecular ion.
Step-by-Step Protocol:
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source (LC-MS).
-
Ionization Mode: Operate in positive ion mode. The basic aniline nitrogen is readily protonated.
-
Data Acquisition: Scan a mass range from m/z 100 to 500.
-
Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.
-
Calculated Exact Mass: 229.11
-
Expected [M+H]⁺: 230.12[2]
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While specific spectra for this compound are not publicly available, the expected shifts can be predicted based on the structure. The aromatic protons would appear between 6.5-7.5 ppm, the protons on the ethoxy bridge would be in the 4.0-4.5 ppm range, and the amine protons would present as a broad singlet.
Section 4: Applications in Drug Discovery - A Kinase Inhibitor Scaffold
The aniline scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[5][6] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Many FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core, where the aniline moiety forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[7]
This compound serves as a valuable building block to explore new chemical space in this area. The phenoxyethoxy side chain can project into solvent-exposed regions of the kinase or probe deeper pockets, potentially increasing potency or altering the selectivity profile of the inhibitor.
Caption: Competitive inhibition of a kinase by an aniline-based drug.
Trustworthiness: The value of this compound lies in its potential for derivatization. Using well-established coupling reactions, such as the Buchwald-Hartwig amination, medicinal chemists can attach this molecule to various heterocyclic cores (e.g., quinazolines, pyrimidines) to rapidly generate a library of novel potential kinase inhibitors.[8][9] The phenoxyethoxy tail can then be modified to optimize pharmacokinetic properties (ADME) and target engagement, providing a logical and efficient pathway for lead optimization in a drug discovery campaign.[10]
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Huang, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]
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Efficient synthesis of anilines. ResearchGate. [Link]
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A Guide to the Spectroscopic Characterization of 3-(2-Phenoxyethoxy)aniline
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-phenoxyethoxy)aniline (CAS No: 79808-16-5), a molecule of interest in drug development and chemical synthesis.[][2] Given the limited availability of published experimental spectra for this specific compound, this document serves as an expert-driven guide to its structural verification using fundamental spectroscopic techniques.[2] The insights and predicted data herein are grounded in established principles of spectroscopy and comparative analysis with structurally related molecules.
This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for confirming the identity and purity of this compound. We will delve into the theoretical underpinnings and practical interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Rationale
The structural integrity of a molecule is the cornerstone of its function. Spectroscopic analysis provides an empirical foundation for confirming that the synthesized molecule corresponds to its intended structure. For this compound, a multi-faceted approach is essential to unambiguously characterize its distinct functional groups and their connectivity.
The molecule consists of a central aniline ring substituted at the 3-position with a phenoxyethoxy group. This structure presents several key features for spectroscopic analysis: two distinct aromatic rings with different substitution patterns, a primary amine group, and ether linkages. Each of these components will give rise to characteristic signals in the various spectra, allowing for a detailed structural elucidation.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the protons of the ethoxy bridge, and the amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the amine protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data and Interpretation
The predicted chemical shifts (in ppm relative to TMS) are based on the analysis of similar structures, such as 3-phenoxyaniline and other substituted anilines.[3][4]
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | ~7.28 | d | 2H | Protons ortho to the oxygen on the phenoxy ring |
| H-4' | ~6.93 | t | 1H | Proton para to the oxygen on the phenoxy ring |
| H-3', H-5' | ~6.98 | t | 2H | Protons meta to the oxygen on the phenoxy ring |
| H-5 | ~7.05 | t | 1H | Proton on the aniline ring |
| H-2 | ~6.30 | t | 1H | Proton on the aniline ring |
| H-4, H-6 | ~6.25 | m | 2H | Protons on the aniline ring |
| -O-CH₂- | ~4.25 | t | 2H | Ethoxy protons adjacent to the aniline ring oxygen |
| -O-CH₂- | ~4.15 | t | 2H | Ethoxy protons adjacent to the phenoxy ring oxygen |
| -NH₂ | ~3.70 | br s | 2H | Amine protons |
The electron-donating nature of the amino group is expected to shift the protons on the aniline ring (H-2, H-4, H-6) to a higher field (lower ppm) compared to the protons on the phenoxy ring. The two sets of methylene protons in the ethoxy bridge are diastereotopic and are expected to appear as two distinct triplets. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR due to its lower natural abundance.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts are based on additive models and comparison with related aniline and ether compounds.[5]
| Carbon | Predicted δ (ppm) | Assignment |
| C-1' | ~158.5 | Phenoxy ring, carbon attached to oxygen |
| C-3 | ~159.0 | Aniline ring, carbon attached to oxygen |
| C-1 | ~147.5 | Aniline ring, carbon attached to nitrogen |
| C-3', C-5' | ~129.5 | Phenoxy ring |
| C-5 | ~130.0 | Aniline ring |
| C-4' | ~121.0 | Phenoxy ring |
| C-2', C-6' | ~114.5 | Phenoxy ring |
| C-6 | ~108.0 | Aniline ring |
| C-2 | ~106.0 | Aniline ring |
| C-4 | ~101.5 | Aniline ring |
| -O-CH₂- | ~67.0 | Ethoxy carbon adjacent to the aniline ring oxygen |
| -O-CH₂- | ~66.5 | Ethoxy carbon adjacent to the phenoxy ring oxygen |
The carbons attached to the electronegative oxygen and nitrogen atoms (C-1', C-3, C-1) are expected to be the most downfield. The electron-donating effect of the amino group will shield the ortho and para carbons of the aniline ring (C-2, C-6, and C-4), shifting them upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.
-
Data Processing: The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
The predicted absorption bands are based on characteristic frequencies for primary aromatic amines and aryl ethers.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3450-3350 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1620-1580 | Strong | N-H bending and Aromatic C=C stretching |
| 1500-1400 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Aryl C-O stretching (asymmetric) |
| 1100-1000 | Strong | Aliphatic C-O stretching |
The presence of two distinct bands in the 3450-3350 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group. The strong absorption around 1250-1200 cm⁻¹ is characteristic of the aryl-oxygen bond in the ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules. For this compound, ESI would be a good choice.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data and Interpretation
The molecular formula of this compound is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol .[]
-
Molecular Ion (M⁺): In an EI spectrum, the molecular ion peak is expected at m/z = 229. Under ESI conditions, the protonated molecule [M+H]⁺ would be observed at m/z = 230.[8]
-
Key Fragmentation Patterns: The molecule is expected to fragment at the ether linkages.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
The major fragments would likely arise from the cleavage of the C-O bonds of the ethoxy bridge. For instance, cleavage could yield a phenoxy radical and a cation at m/z = 136, or a phenyl radical and a cation at m/z = 136. Another plausible fragmentation is the formation of the phenoxy cation at m/z = 93.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The predicted data, based on sound chemical principles and comparisons with related molecules, serves as a reliable benchmark for experimental results. This multi-technique approach ensures the high level of scientific integrity required in research and drug development.
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starting materials for 3-(2-Phenoxyethoxy)aniline synthesis
An In-depth Technical Guide to the Synthesis of 3-(2-Phenoxyethoxy)aniline: Core Starting Materials and Strategic Execution
Executive Summary
This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound, a valuable bifunctional molecule for research and development in pharmaceuticals and materials science. The document is structured to provide researchers and drug development professionals with a deep understanding of the strategic choices involved in selecting starting materials and reaction conditions. We will dissect the molecule's structure through retrosynthetic analysis to reveal the most logical and efficient synthetic routes. The primary focus will be on the Williamson ether synthesis, a robust and widely applicable method, with a comparative discussion of the Ullmann condensation. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to ensure reproducible and scalable outcomes.
Introduction: The this compound Moiety
This compound is a substituted aniline derivative featuring a flexible phenoxyethoxy chain connected via an ether linkage at the meta-position relative to the primary amine. Its structure combines a nucleophilic amino group, suitable for amide bond formation or further functionalization, with a lipophilic phenoxyethoxy tail. This unique combination makes it an attractive building block for creating molecules with specific solubility, binding, and pharmacokinetic properties. The synthesis of this molecule, while seemingly straightforward, requires careful consideration of starting materials to avoid common pitfalls such as side reactions and low yields.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals two primary strategic disconnections for constructing the core structure. The most logical and industrially favored disconnections target the ether C-O bond.
-
C(aryl)-O Bond Disconnection (Strategy I & II): This is the most common approach, involving the formation of the aryl ether bond. This can be achieved via two main named reactions:
-
Williamson Ether Synthesis: A nucleophilic substitution (SN2) reaction between a phenoxide and an alkyl halide.
-
Ullmann Condensation: A copper-catalyzed coupling between an aryl halide and an alcohol.
-
-
N-C(aryl) Bond Disconnection (Strategy III): This involves forming the amine group on a pre-formed phenoxyethoxy-substituted benzene ring, for example, via a Buchwald-Hartwig amination. This is generally a less direct route for this specific target.
This guide will focus on the most practical and efficient approach, which involves forming the ether linkage and then ensuring the amine is either present or formed in a subsequent step.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy I: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is the most reliable and widely used method for preparing ethers of this type. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism.[1] For the synthesis of this compound, this strategy can be executed in two primary ways, distinguished by the choice of the phenolic starting material.
Preferred Pathway: A Two-Step Synthesis from 3-Nitrophenol
This is the most robust and highly recommended pathway. It circumvents the reactivity issues associated with the free amine of 3-aminophenol. The strategy involves first synthesizing the ether linkage and then reducing the nitro group to the desired aniline.
Step 1: Williamson Ether Synthesis of 1-(2-Phenoxyethoxy)-3-nitrobenzene
The first step is the SN2 reaction between the phenoxide of 3-nitrophenol and a suitable 2-phenoxyethyl electrophile.
-
Causality of Reagent Selection:
-
3-Nitrophenol: The electron-withdrawing nitro group increases the acidity of the phenolic proton (pKa ≈ 8.4), allowing for the use of mild bases to form the nucleophilic phenoxide.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but not so strong as to cause side reactions. Sodium hydride (NaH) can also be used but requires stricter anhydrous conditions.[2]
-
Electrophile: 2-Phenoxyethyl bromide is a common and effective electrophile. 2-Phenoxyethyl chloride is less expensive but also less reactive. A tosylate leaving group could also be employed for enhanced reactivity.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is essential. These solvents solvate the cation (K⁺) while leaving the phenoxide anion highly reactive, thus accelerating the SN2 reaction.[3]
-
Step 2: Reduction of 1-(2-Phenoxyethoxy)-3-nitrobenzene
The second step is the reduction of the aromatic nitro group to a primary amine. This is a fundamental transformation in organic synthesis.[4]
-
Causality of Reagent Selection:
-
Iron in Acetic Acid (or Fe/HCl): This is a classic, cost-effective, and highly efficient method for nitro group reduction, known as the Béchamp reduction.[4] It is particularly well-suited for scale-up. The reaction proceeds via a series of single-electron transfers from the iron metal.
-
Tin(II) Chloride (SnCl₂/HCl): Another reliable method, though the tin salts produced in the workup can be more difficult to remove.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a very clean method that produces water as the only byproduct.[4] However, it requires specialized high-pressure equipment.
-
Detailed Experimental Protocol (from 3-Nitrophenol)
Step 1: Synthesis of 1-(2-Phenoxyethoxy)-3-nitrobenzene
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 5-10 mL per gram of nitrophenol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-phenoxyethyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-nitrophenol spot has been consumed.
-
Cool the reaction to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of DMF).
-
The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from ethanol or column chromatography.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend 1-(2-phenoxyethoxy)-3-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 8:1 v/v).
-
Add iron powder (3.0-4.0 eq) to the suspension.
-
Add glacial acetic acid (1.2 eq) or concentrated HCl (catalytic amount, then heat). The addition may be exothermic.[4]
-
Heat the mixture to reflux (80-90 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a saturated solution of sodium bicarbonate or NaOH to pH > 8.
-
Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Data Summary Table
| Step | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 3-Nitrophenol, 2-Phenoxyethyl bromide | K₂CO₃ | DMF | 85-95 |
| 2 | 1-(2-Phenoxyethoxy)-3-nitrobenzene | Fe powder, Acetic Acid | EtOH/H₂O | 90-98 |
Alternative Pathway: Direct Alkylation of 3-Aminophenol
While seemingly more direct, reacting 3-aminophenol with 2-phenoxyethyl bromide is problematic. The amino group is also a nucleophile and can compete with the phenoxide, leading to N-alkylation and O,N-dialkylation side products. This route is generally avoided unless the amino group is protected first (e.g., as an acetamide), which adds extra steps to the synthesis, negating its initial simplicity.
Synthetic Strategy II: The Ullmann Condensation Approach
The Ullmann condensation is a copper-promoted reaction that forms aryl ethers from an aryl halide and an alcohol.[5] This method serves as an alternative to the Williamson synthesis, particularly when SN2 reactions are not feasible.
-
Principle: The reaction typically involves an aryl halide (I > Br > Cl), an alcohol, a copper catalyst (e.g., CuI, CuO), a ligand (e.g., phenanthroline), and a base at high temperatures.[5][6]
-
Application: For this target, one would react 1-bromo-3-nitrobenzene with 2-phenoxyethanol. The subsequent nitro reduction step would be identical to that described in Strategy I.
-
Comparison: The Ullmann condensation generally requires harsher conditions (higher temperatures, >100 °C) than the Williamson ether synthesis.[5] While modern catalyst systems have improved the scope and mildness of this reaction, for this specific target, the Williamson approach remains superior in terms of simplicity, cost, and reaction conditions.
Mechanistic Insights
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.
Caption: Mechanism of the Williamson ether synthesis step.
Caption: Simplified pathway for the reduction of a nitro group.
Summary and Recommendations
For the synthesis of this compound, the selection of starting materials is intrinsically linked to the overall synthetic strategy.
-
Recommended Route: The two-step synthesis commencing with 3-nitrophenol and 2-phenoxyethyl bromide via a Williamson ether synthesis, followed by reduction of the nitro group, is the most efficient, high-yielding, and scalable method.
-
Key Starting Materials:
-
3-Nitrophenol: The ideal phenolic precursor.
-
2-Phenoxyethyl bromide: The preferred alkylating agent.
-
Iron Powder: A cost-effective and robust reducing agent for the final step.
-
This pathway avoids the complications of competing N-alkylation and utilizes well-understood, reliable, and scalable chemical transformations. It represents a self-validating system where each step is high-yielding and the intermediates are easily characterizable, aligning with the principles of robust process development for both academic research and industrial applications.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 33(4), 234-242. (While not the primary route, this reference provides context for C-N bond formation). [Source not directly used but relevant for background]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
University of Toronto. (n.d.). Experiment 06: Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Royal Society of Chemistry. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. [Link] (Note: A generic YouTube link is provided as the original may be transient. The concept is widely available.)
-
askIITians. (n.d.). How will you convert the following? 1. Nitrobenzene into aniline. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
St. Amant, A. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Chemical Science, 7(4), 2487-2491. [Link]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
YouTube. (2021). Reduction of Nitrobenzene to Phenylamine (Aniline). [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
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An In-Depth Technical Guide to the Discovery of Novel Aniline Derivatives
Abstract
Aniline and its derivatives represent a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Their inherent versatility allows for a vast array of structural modifications, making them indispensable precursors and pharmacophores in a multitude of therapeutic agents.[1][4][5] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel aniline derivatives. It moves beyond a mere recitation of protocols to offer insights into the causality behind experimental choices, grounded in established scientific principles. We will explore modern synthetic methodologies, from venerable reactions to cutting-edge C-H functionalization. Detailed workflows for compound characterization and high-throughput screening are presented, culminating in a forward-looking perspective on the integration of artificial intelligence in this dynamic field.
The Enduring Significance of the Aniline Scaffold in Drug Discovery
The history of aniline in pharmaceuticals is rich and impactful, dating back to the late 19th century with the introduction of acetanilide, one of the first synthetic analgesics.[1] This discovery paved the way for the development of one of the most recognized aniline-derived drugs: acetaminophen (paracetamol).[1] The synthesis, involving the acetylation of aniline, showcases how a simple organic building block can be transformed into a globally essential medicine.[1]
Today, the aniline motif is a ubiquitous feature in a wide range of pharmaceuticals, treating conditions from cancer and cardiovascular disorders to infectious diseases.[4][6][7] Its prevalence in top-selling oncology agents like imatinib and cardiovascular drugs like rivaroxaban underscores its continued importance.[6][7] The aniline ring's electronic properties and its amino group's capacity for hydrogen bonding and further functionalization make it an ideal scaffold for designing molecules that can interact with specific biological targets.[5][8]
Modern Synthetic Strategies for Aniline Derivative Elaboration
The synthesis of novel aniline derivatives has evolved significantly, moving from classical methods to highly sophisticated, selective, and efficient catalytic reactions.
Foundational Method: Reduction of Nitroaromatics
One of the most traditional and reliable methods for preparing anilines is the reduction of the corresponding nitroarene.[7][9] This approach is valued for its simplicity and the wide availability of nitroaromatic starting materials.
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum (Pt).[7][9] It is highly effective but can be non-selective, potentially reducing other functional groups like alkenes or removing halides.[9]
-
Metal-Acid Reductions: Milder conditions can be achieved using metals like iron (Fe) in acetic acid or stannous chloride (SnCl₂) in ethanol.[9] These methods offer greater functional group tolerance and are workhorses in many synthetic labs.[9]
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[10][11] It enables the formation of carbon-nitrogen (C-N) bonds between aryl halides (or pseudohalides) and a vast range of primary or secondary amines.[10][11][12] Its broad substrate scope, tolerance for numerous functional groups, and milder reaction conditions have made it a cornerstone of modern organic synthesis, widely used in the pharmaceutical industry.[10][11]
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
This protocol outlines a typical setup for the coupling of an aryl chloride with an aniline.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
C-H Functionalization: The Next Frontier
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing anilines.[6][14] This approach avoids the need for pre-functionalized starting materials, allowing for the late-stage modification of complex molecules.[6] Transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) can selectively activate C-H bonds at the ortho, meta, or para positions of the aniline ring, guided by directing groups or inherent substrate electronics.[6][14][15]
-
Ortho-Selective C-H Functionalization: Often achieved using a directing group on the aniline nitrogen that coordinates to the metal catalyst, bringing it into proximity with the ortho C-H bonds.[16]
-
Meta-Selective C-H Functionalization: A more challenging but highly valuable transformation that provides access to substitution patterns not easily obtained through classical electrophilic aromatic substitution.[6][17]
-
Para-Selective C-H Functionalization: Can be achieved through catalytic systems that exploit steric or electronic biases, such as the Pd/S,O-ligand system for C-H olefination.[15][18]
Library Synthesis and High-Throughput Screening (HTS)
The discovery of new drug candidates often begins by screening large collections of compounds.[19][20] High-Throughput Screening (HTS) integrates automation and advanced biological assays to evaluate thousands, or even millions, of compounds for activity against a specific biological target.[19][21][]
Parallel Synthesis for Library Creation
To populate screening libraries, chemists employ parallel synthesis techniques to rapidly generate a large number of structurally related aniline derivatives.[23] This involves using a common reaction scaffold and varying the building blocks in an array format (e.g., in 96-well plates). The purity of these libraries is critical to avoid false positives in screening assays, and purification techniques like HPLC are often employed.[23][24]
The Drug Discovery Screening Funnel
The process from initial screening to a viable drug candidate is a multi-step funnel designed to progressively filter and refine compounds.
Caption: A typical workflow for small molecule drug discovery.
Structure-Activity Relationship (SAR) Studies
Once initial "hits" are identified from HTS, the process of lead optimization begins. A crucial part of this is establishing the Structure-Activity Relationship (SAR).[21] SAR involves systematically modifying the structure of the hit compound—for instance, by changing substituents on the aniline ring—and assessing how these changes affect biological activity.[25][26][27] This iterative process helps identify the key molecular features responsible for potency and selectivity, guiding the design of more effective drug candidates.[8]
Analytical Characterization: Ensuring Purity and Identity
Unequivocal characterization of novel compounds is a prerequisite for reliable biological data and intellectual property protection.[24][28] A combination of spectroscopic and chromatographic techniques is essential.[29][30]
Table 1: Core Analytical Techniques for Compound Characterization
| Technique | Information Provided | Key Application |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[29][30] | Primary structure elucidation and purity assessment.[30] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[29][30] | Confirmation of molecular formula (especially with HRMS) and structural features.[29][30] |
| HPLC/UPLC | Separation of mixtures, quantification, and purity analysis.[29] | Assessing sample purity (>95% is often required) and isolating compounds.[24] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[29] | Confirmation of key chemical bonds (e.g., N-H, C=O). |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical formula and sample purity.[24] |
Protocol: Standard Characterization Workflow for a Novel Aniline Derivative
-
Initial Purity Check: Analyze the purified compound via HPLC or TLC to ensure it is a single component.[29]
-
Mass Spectrometry: Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the elemental composition and molecular weight.[29][31]
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra.[30] If the structure is complex, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to assign all signals unequivocally.[29]
-
FTIR Spectroscopy: Acquire an IR spectrum to verify the presence of expected functional groups.[28]
-
Data Consolidation: Compile all data. The combined evidence from these techniques should provide unambiguous proof of the compound's structure and purity.[24]
Future Horizons: AI in Aniline Derivative Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming drug discovery.[32][33][34] These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized.[33][34]
-
De Novo Drug Design: Generative AI models can design entirely new molecular structures, including novel aniline scaffolds, that are optimized for a specific biological target.[33][35]
-
Predictive Modeling: By training on existing SAR data, ML algorithms can predict the potency of new aniline derivatives, helping to prioritize which compounds to synthesize and test.[32]
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- Artificial Intelligence Applications in the Discovery and Development of Pharmaceuticals. (Source: Google Cloud).
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- Reactions and pharmaceutical applic
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- Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. (Source: INCHEE).
- Can Aniline Be Used In Drug Development?. (Source: Bloom Tech).
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Synthetic Methods for Primary Anilines. (Source: Books).
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (Source: Google Cloud).
- Efficient alternative for multistep synthesis of aniline-based drug precursors. (Source: HIMS).
- High-throughput Screening Using Small Molecule Libraries. (Source: News-Medical.Net).
- Buchwald–Hartwig amin
- Buchwald-Hartwig amination reaction of chlorobenzene with aniline....
- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (Source: Nanotechnology Perceptions).
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- Literature review on substituted anilines. (Source: Benchchem).
- Characterization of Organic Compounds. (Source: American Chemical Society).
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (Source: PubMed Central).
- Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (Source: PubMed).
- para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand C
- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- Screening Libraries - HTS Libraries. (Source: BOC Sciences).
- Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. (Source: PubMed Central).
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
- Structure activity relationship (SAR).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (Source: RSC Publishing).
- Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. (Source: ChemRxiv).
- Direct synthesis of anilines and nitrosobenzenes from phenols. (Source: eScholarship.org).
- synthesis of anilines. (Source: YouTube).
- Case Studies in SAR Analyses. (Source: Drug Design Org).
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An In-Depth Technical Guide to Exploratory Studies on Phenoxyethoxy Aniline Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of the Aniline Scaffold in Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in modern drug discovery, serving as key building blocks in a vast array of pharmaceuticals, including analgesics, antibiotics, antidepressants, and anti-inflammatory agents.[1][2][3][4] Their synthetic tractability and versatile chemical reactivity allow for the creation of diverse molecular structures with tailored pharmacological properties.[1][5] The phenoxyethoxy aniline core, specifically, combines the aniline pharmacophore with a flexible phenoxyethoxy linker, offering a promising template for exploring new chemical space and interacting with various biological targets.
However, the utility of the aniline moiety is shadowed by a significant challenge known as the "aniline problem": its propensity for metabolic instability.[6][7] The aniline group is susceptible to oxidation by cytochrome P450 (CYP450) enzymes in the liver, which can generate highly electrophilic and reactive metabolites like quinone-imines.[8][9] These reactive species can form covalent bonds with cellular macromolecules, including proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxic effects.[6][8][9]
This technical guide provides a comprehensive framework for conducting exploratory studies on novel phenoxyethoxy aniline compounds. It is designed to navigate both the synthetic opportunities and the metabolic challenges inherent to this chemical class. By integrating field-proven insights into synthetic protocols, characterization techniques, and biological evaluation cascades, this document serves as a roadmap for researchers aiming to unlock the therapeutic potential of these compounds while proactively mitigating risks associated with their metabolic fate.
Section 1: Synthesis of the Phenoxyethoxy Aniline Scaffold
The construction of phenoxyethoxy aniline derivatives typically follows a multi-step sequence. A common and robust strategy involves an initial ether formation reaction between a substituted phenol and a nitroaromatic compound, followed by the chemical reduction of the nitro group to the desired aniline. This approach allows for significant diversity by varying the substitution patterns on both aromatic rings.
A representative synthetic pathway is the reaction of a nitrophenol with a phenoxyethyl halide, or conversely, a phenoxyphenol with a nitrohalobenzene. The latter is often preferred for its reliability.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of 2-(2-Phenoxyethoxy)aniline.
Experimental Protocol: Synthesis of 2-(4-(Benzyloxy)phenoxy)aniline
This protocol is adapted from established methods for synthesizing phenoxyaniline derivatives and serves as a validated template.[10]
Objective: To synthesize a phenoxyaniline derivative via ether synthesis followed by nitro group reduction.
Step 1: Synthesis of 1-(Benzyloxy)-4-(2-nitrophenoxy)benzene
-
To a solution of 4-(benzyloxy)phenol (5.68 g, 28.4 mmol) in N,N-dimethylformamide (DMF, 100 ml), add potassium tert-butoxide (3.50 g, 31.2 mmol).
-
Stir the mixture at room temperature for 10 minutes until the phenoxide is formed.
-
Add 1-chloro-2-nitrobenzene (4.47 g, 28.4 mmol) to the reaction solution.
-
Heat the reaction mixture to 150°C and stir for 2 hours.
-
Causality: High temperature is required to facilitate the nucleophilic aromatic substitution (SNAr) reaction, as the nitro-substituted ring is activated towards nucleophilic attack.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:4).
-
Upon completion, cool the reaction solution to room temperature and pour it into 500 ml of water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 ml).
-
Combine the organic layers, wash with a saturated aqueous sodium chloride solution (brine), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate:hexane (1:4) to yield the title compound.
Step 2: Reduction to 2-(4-(Benzyloxy)phenoxy)aniline
-
Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst.
-
Self-Validation: The choice of reducing agent depends on the presence of other functional groups. Catalytic hydrogenation is cleaner but may reduce other moieties (e.g., alkynes). SnCl₂ is robust for nitro group reduction.
-
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, perform an appropriate workup. For SnCl₂, this typically involves neutralizing the acidic solution with a base (e.g., NaHCO₃) and filtering through celite to remove tin salts before extraction. For catalytic hydrogenation, filter the reaction mixture to remove the catalyst.
-
Extract the product, dry the organic layer, and evaporate the solvent. The crude product can be further purified by chromatography or recrystallization if necessary.
Section 2: Comprehensive Physicochemical and Structural Characterization
Unambiguous characterization of newly synthesized compounds is critical to ensure their identity, purity, and suitability for biological testing.[11] A multi-technique approach is mandatory for a complete structural and purity profile.[11]
Characterization Workflow
Caption: A multi-technique workflow for the characterization of aniline derivatives.
Physicochemical Properties Table
Summarize key properties for each new compound in a structured table for easy comparison.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3* | H-Bond Donor/Acceptor |
| Cmpd-01 | C₁₄H₁₅NO₂ | 229.28 | TBD | 2.9 | 1 / 3 |
| Cmpd-02 | ... | ... | ... | ... | ... |
| Predicted LogP, a measure of lipophilicity. |
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)[11]
-
Sample Preparation: Dissolve the aniline derivative in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation and Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).
-
Gradient Example: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as (Peak Area of Compound) / (Total Peak Area) * 100%. A pure compound for biological screening should ideally be >95%.
Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)[2][11]
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid can promote protonation for positive ion mode analysis.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with an LC system (LC-MS).
-
Ionization Mode: Positive ion mode is common for anilines to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample directly or inject it onto the LC column. Acquire a full scan mass spectrum.
-
Data Analysis: Confirm the presence of an ion corresponding to the expected mass of the protonated molecule ([M+H]⁺). High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition.
Section 3: A Framework for In Vitro Biological Evaluation
The initial in vitro screening process is designed to efficiently identify promising compounds and elucidate their mechanism of action. This stage involves a cascade of assays, starting with broad cytotoxicity screening and moving towards more specific mechanism and safety assessments.
In Vitro Screening Cascade
Caption: A logical cascade for the in vitro evaluation of new chemical entities.
Protocol 3: Cytotoxicity Screening (MTT Assay)[12][13]
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Culture: Plate human cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)[2][14]
Objective: To assess the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from deep violet to pale yellow.
-
-
Data Acquisition: Measure the absorbance at ~517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
Section 4: Navigating Preliminary In Vivo Assessment
Promising candidates from in vitro screening must be evaluated in living systems to understand their pharmacology, pharmacokinetics, and safety profile.
Protocol 5: Analgesic Activity (Hot Plate Test in Mice)[2][4]
Objective: To evaluate the central analgesic activity of a compound.
-
Acclimatization: Acclimatize male albino mice to the laboratory environment for one week.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the reaction time (latency) for paw licking or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg) and a standard drug (e.g., nimesulide) intraperitoneally or orally to different groups of mice. A control group receives the vehicle.
-
Post-Treatment Measurement: Measure the reaction latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in reaction latency compared to the control group indicates an analgesic effect. The percentage of protection or maximal possible effect (% MPE) can be calculated.
Early Toxicology and Metabolism Considerations
Given the known risks of aniline derivatives, early in vivo toxicological assessment is crucial.
-
Hemotoxicity: Aniline and its metabolites can induce methemoglobinemia.[12] This can be assessed in rats by measuring methemoglobin levels in blood spectrophotometrically following compound administration.[12]
-
Genotoxicity: While in vitro tests like the Ames assay are informative, in vivo confirmation is important. DNA binding studies in rats can reveal the formation of DNA adducts in the liver or other organs, providing direct evidence of genotoxic potential.[13]
-
Metabolite Identification: Administer the compound to rats and collect urine over 24 hours. Analyze the urine using LC-MS/MS to identify metabolites. This can reveal if potentially reactive species are being formed in vivo.[14]
Section 5: Driving Discovery through Structure-Activity Relationships (SAR)
The data gathered from initial synthesis and testing forms the basis of the Structure-Activity Relationship (SAR). SAR is an iterative process where the chemical structure is systematically modified to improve potency, selectivity, and metabolic properties while reducing toxicity.
The Iterative Cycle of SAR
Caption: The iterative cycle of lead optimization driven by SAR analysis.
Key SAR Strategies for Phenoxyethoxy Anilines
-
Substitution on the Aniline Ring: Explore the effect of electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions. This can modulate the nucleophilicity of the nitrogen atom, affecting both biological activity and the rate of metabolic oxidation.
-
Substitution on the Phenoxy Ring: Modify the distal phenoxy ring to explore additional binding pockets in the target protein and to alter physicochemical properties like solubility and lipophilicity.
-
Modification of the Ethoxy Linker: While less common, altering the linker length or rigidity can significantly impact how the two aromatic systems are presented to the biological target.
-
Addressing the "Aniline Problem": Bioisosteric Replacement: If toxicity or metabolic instability is observed, a key strategy is to replace the aniline moiety with a saturated bioisostere.[6] These are chemical groups that mimic the size and electronic properties of the aniline but are not susceptible to metabolic oxidation. Examples include aminonorbornanes and other bridged carbocycles.[8] This advanced strategy can uncouple desired activity from unwanted toxicity.[6][7]
Conclusion
The phenoxyethoxy aniline scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries. However, the inherent metabolic liabilities of the aniline core demand a proactive and integrated research strategy. By embedding robust characterization, multi-faceted in vitro screening, and early in vivo safety assessments into the discovery workflow, researchers can effectively navigate the challenges. The principles of SAR, particularly the strategic use of bioisosteric replacement, provide a powerful toolkit to refine lead compounds, ultimately enhancing their therapeutic index. This guide offers a validated framework to harness the potential of phenoxyethoxy anilines while ensuring the development of safer, more effective medicines.
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Eid, M. A., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(5), 655-666. Retrieved from [Link]
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Zimmer, D., et al. (1980). Genotoxicity of aniline derivatives in various short-term tests. Environmental Mutagenesis, 2(1), 27-35. Retrieved from [Link]
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Singh, H. (2007). Mechanistic study on aniline-induced erythrocyte toxicity. Interdisciplinary Toxicology, 1(1), 19-25. Retrieved from [Link]
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National Institutes of Health. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]
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Villar, A., et al. (1986). Mutagenic and analgesic activities of aniline derivatives. Journal of Pharmaceutical Sciences, 75(1), 52-56. Retrieved from [Link]
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ResearchGate. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]
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Sodano, T. M., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 263-266. Retrieved from [Link]
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ResearchGate. (2026). A brief review on aniline and its derivatives. Retrieved from [Link]
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PubMed. (n.d.). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Retrieved from [Link]
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Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Critical Reviews in Toxicology, 35(8-9), 783-835. Retrieved from [Link]
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ChemRxiv. (2024). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Physical Properties of Substituted Anilines
An in-depth technical guide
Abstract
Aniline and its derivatives are foundational scaffolds in modern chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of substituents on the aniline ring profoundly alters its physicochemical characteristics, governing everything from reaction kinetics to biological absorption. This guide provides an in-depth exploration of the core physical properties of substituted anilines, including basicity (pKa), melting and boiling points, solubility, and key spectroscopic features. We delve into the electronic and steric causality behind substituent-induced property shifts and furnish detailed, field-proven experimental protocols for their accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of these vital chemical entities.
The Aniline Scaffold: A Study in Substituent-Property Relationships
Aniline (C₆H₅NH₂), the simplest aromatic amine, serves as a critical benchmark for understanding how electronic modifications to a phenyl ring influence an attached functional group.[1][2] The lone pair of electrons on the nitrogen atom is not fully localized; it is partially delocalized into the aromatic π-system. This interaction is the primary determinant of aniline's chemical personality and is highly sensitive to the nature of substituents on the ring.[3] Understanding these relationships is paramount for rational molecular design, as physical properties like pKa and solubility directly impact a molecule's behavior in both reaction flasks and biological systems.
Basicity and pKa: The Electronic Influence of Substituents
The most defining characteristic of an aniline is the basicity of its amino group, quantified by the pKa of its conjugate acid, the anilinium ion.[4][5] Aniline itself is a weak base, with a pKa of approximately 4.6.[2][6] This is significantly lower than aliphatic amines (pKa ~10-11) because the nitrogen lone pair's delocalization into the benzene ring reduces its availability for protonation.
Substituents dramatically modulate this basicity through inductive and resonance effects:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) increase the electron density on the nitrogen atom. This is achieved either by inductive donation (alkyl groups) or, more powerfully, by resonance donation (groups with lone pairs). This increased electron density makes the nitrogen a stronger base, thus increasing the pKa of the corresponding anilinium ion.[3][7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the amino group. This effect, mediated by induction and/or resonance, destabilizes the positive charge on the anilinium ion and reduces the availability of the nitrogen lone pair for protonation. Consequently, EWGs make the aniline a weaker base, decreasing the pKa .[3][8][9]
This relationship can be quantified using the Hammett equation , which provides a powerful linear free-energy relationship to correlate reaction rates and equilibrium constants for substituted aromatic compounds.[4][7][10] For anilines, the equation is often expressed as:
pKa = pKa₀ + ρσ
Where pKa₀ is the pKa of unsubstituted aniline, σ is the substituent constant (which depends on the substituent and its position, meta or para), and ρ is the reaction constant.[7]
Caption: Workflow for Melting Point Determination.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring the system reaches equilibrium. [11] Methodology:
-
System Preparation: Add an excess amount of the solid substituted aniline to a sealed vial containing a known volume of the desired solvent (e.g., buffered water, ethanol). The presence of excess solid is critical to ensure a saturated solution is formed. [11][12]2. Equilibration: Place the sealed vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). [12]3. Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove all suspended solid particles. [11][12]This step is crucial for accuracy.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: Determine the concentration of the aniline in the diluted sample using the analytical method. Calculate the original solubility by accounting for the dilution factor. Report the solubility in units such as g/L or mol/L at the specified temperature. [12]
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Methodological & Application
The Synthetic Versatility of 3-(2-Phenoxyethoxy)aniline: A Guide for the Research Scientist
Introduction: Unveiling the Potential of a Unique Building Block
3-(2-Phenoxyethoxy)aniline is a bifunctional organic molecule that presents a valuable scaffold for the synthesis of a diverse array of target compounds in the realms of medicinal chemistry and materials science. Its structure, featuring a reactive aniline moiety and a flexible phenoxyethoxy side chain, offers multiple avenues for chemical modification. The aniline functional group serves as a versatile handle for a wide range of transformations, including amide bond formation, sulfonylation, and diazotization, which are fundamental reactions in the construction of complex molecules. The phenoxyethoxy tail can influence the physicochemical properties of the resulting derivatives, such as solubility, lipophilicity, and conformational flexibility, which are critical parameters in drug design and materials development.
While specific, published applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds. Aniline derivatives are integral components of numerous pharmaceuticals, acting as key pharmacophores that can interact with biological targets.[1][2] This guide, therefore, serves as a comprehensive resource for researchers, providing detailed, generalized protocols for the application of this compound in key organic transformations, based on well-established and robust synthetic methodologies.
Core Applications in Synthetic Chemistry
The reactivity of this compound is primarily dictated by the nucleophilic amino group attached to the aromatic ring. This allows for its participation in a variety of classical and modern synthetic transformations.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a cornerstone of many drug molecules and natural products.[3] this compound can be readily coupled with carboxylic acids to form the corresponding amides. These derivatives can be explored for a multitude of biological activities, including as kinase inhibitors or other enzyme-targeted therapeutics.[4]
Conceptual Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol is a generalized procedure for the coupling of an aniline with a carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a widely used and efficient coupling reagent.[5]
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
-
Self-Validation: The success of the reaction can be confirmed by spectroscopic methods. The formation of the amide can be verified by the appearance of a characteristic amide C=O stretch in the IR spectrum (typically around 1650 cm⁻¹) and the presence of an N-H signal in the ¹H NMR spectrum. Mass spectrometry should confirm the expected molecular weight of the product.[6]
Diazotization and Azo Coupling: Synthesis of Dyes and Pigments
Aromatic amines are precursors to diazonium salts, which are versatile intermediates in organic synthesis. These salts can undergo a variety of transformations, most notably azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes.[7][8]
Conceptual Workflow for Azo Dye Synthesis:
Caption: Two-step synthesis of an azo dye.
Detailed Protocol: Synthesis of an Azo Dye
This protocol outlines the general procedure for the diazotization of this compound and subsequent coupling with a suitable aromatic partner.[9]
-
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Electron-rich coupling partner (e.g., phenol, 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH) or sodium acetate (CH₃COONa)
-
Ice
-
Ethanol for recrystallization
-
-
Procedure: Part A: Diazotization
-
Dissolve this compound (1.0 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling partner (1.0 equivalent) in an aqueous solution of NaOH (if the partner is a phenol) or in a buffered solution of sodium acetate.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the solution of the coupling partner with vigorous stirring, maintaining the temperature at 0-5 °C.
-
A brightly colored precipitate of the azo dye should form immediately or after a short period of stirring.
-
Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
-
Collect the solid dye by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol.
-
-
Self-Validation: The formation of the azo dye is visually evident from the intense color of the product. The structure can be confirmed by UV-Vis spectroscopy, which will show a characteristic absorption in the visible region. Further characterization can be performed using NMR and mass spectrometry.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [] |
| Molecular Weight | 229.27 g/mol | [] |
| CAS Number | 79808-16-5 | [11] |
| Predicted XlogP | 3.1 | [12] |
Conclusion and Future Outlook
This compound is a readily available and versatile building block with significant potential in organic synthesis. While its direct applications are yet to be widely reported, its inherent reactivity, based on the fundamental chemistry of anilines, allows for its incorporation into a wide range of molecular scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel pharmaceuticals, functional dyes, and other advanced materials. As the demand for novel chemical entities continues to grow, the exploration of unique building blocks like this compound will be paramount in driving innovation in chemical synthesis.
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PubChem. 3-Phenoxyaniline. Available from: [Link]
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Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(64), 9431-9434. Available from: [Link]
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Azo Dyes. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
- Sekar, N., et al. (2010). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 22(4), 2565-2570.
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved from [Link]
-
Ameta, K. L., & Verma, B. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. Available from: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
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ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. Available from: [Link]
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Wallace, E. M., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. Available from: [Link]
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Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03223. Available from: [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available from: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Available from: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]
- Hussein, H. A., et al. (2018). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY. Plant Archives, 18(2), 2221-2226.
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Sroka, W., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4381. Available from: [Link]
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Głowacka, I. E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-13. Available from: [Link]
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The Versatile Scaffold: Application Notes for 3-(2-Phenoxyethoxy)aniline in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-(2-Phenoxyethoxy)aniline, a readily accessible chemical intermediate, presents itself as a scaffold of significant interest. Its structure marries the phenoxy group, a privileged moiety in numerous approved drugs, with a versatile aniline functional group.[1] This unique combination offers a compelling starting point for the exploration of diverse chemical space and the generation of libraries of compounds with potential therapeutic value. While specific, direct applications of this compound are not extensively documented in publicly available literature, its constituent parts suggest a high potential for utility in various medicinal chemistry programs.
This guide provides a comprehensive overview of the potential applications of this compound, drawing upon established principles of medicinal chemistry and the known biological activities of related aniline and phenoxy-containing compounds. We will explore its utility as a scaffold for generating derivatives targeting key protein families, such as kinases, and provide detailed, illustrative protocols for the synthesis and evaluation of these hypothetical derivatives.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a building block is crucial for its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| CAS Number | 79808-16-5 | [2] |
| Appearance | Not specified; likely an oil or low-melting solid | General chemical knowledge |
| LogP (predicted) | ~2.5-3.0 | General chemical knowledge |
| Hydrogen Bond Donors | 1 (amine) | General chemical knowledge |
| Hydrogen Bond Acceptors | 3 (amine, ether oxygens) | General chemical knowledge |
The predicted LogP suggests that derivatives of this scaffold are likely to possess favorable lipophilicity for cell permeability, a critical attribute for oral bioavailability. The presence of both hydrogen bond donors and acceptors provides multiple points for interaction with biological targets.
Strategic Applications in Drug Discovery
The true potential of this compound lies in its role as a versatile starting material. The aniline moiety is a well-established pharmacophore and a synthetic handle for a multitude of chemical transformations.
Kinase Inhibitors
The aniline scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The amino group can act as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Hypothetical Application: Design of Epidermal Growth Factor Receptor (EGFR) Inhibitors.
EGFR is a receptor tyrosine kinase frequently dysregulated in various cancers.[3] We can hypothesize the use of this compound as a starting point for novel EGFR inhibitors.
Illustrative Synthetic Workflow for a Hypothetical EGFR Inhibitor
Caption: Hypothetical synthesis of a covalent EGFR inhibitor.
Protocol 1: Synthesis of a Hypothetical N-(3-(2-phenoxyethoxy)phenyl)quinazolin-4-amine Derivative
This protocol describes a hypothetical synthesis based on common methods for preparing anilinoquinazoline-based kinase inhibitors.
Materials:
-
This compound
-
4-Chloro-7-nitroquinazoline
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Acryloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in n-butanol, add 4-chloro-7-nitroquinazoline (1.0 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the intermediate N-(3-(2-phenoxyethoxy)phenyl)-7-nitroquinazolin-4-amine.
-
-
Step 2: Nitro Group Reduction
-
Suspend the product from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 7-amino-N-(3-(2-phenoxyethoxy)phenyl)quinazolin-4-amine.
-
-
Step 3: Covalent Warhead Installation
-
Dissolve the amine from Step 2 in DCM and cool to 0 °C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer and purify by column chromatography to yield the hypothetical covalent EGFR inhibitor.
-
Urea and Acetamide Derivatives as Bioactive Agents
Urea and acetamide functionalities are prevalent in a wide range of pharmaceuticals due to their ability to form robust hydrogen bond networks with protein targets.[1][4] The aniline group of this compound is an excellent precursor for the synthesis of both urea and acetamide derivatives.
Hypothetical Application: Synthesis of a Library of Urea Derivatives for Screening.
Urea derivatives are known to act as inhibitors of various enzymes and receptors. A library of ureas derived from this compound could be screened against a panel of targets to identify novel hits.
Illustrative Workflow for Urea and Acetamide Synthesis
Caption: General synthetic routes to urea and acetamide derivatives.
Protocol 2: General Procedure for the Synthesis of Aryl Urea Derivatives
Materials:
-
This compound
-
A diverse set of aryl isocyanates
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired aryl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. Reactions are often complete within a few hours.
-
If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of an Acetamide Derivative
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and add pyridine (1.2 eq).
-
Cool the solution to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(3-(2-phenoxyethoxy)phenyl)acetamide by recrystallization or column chromatography.
Biological Evaluation of Derivatives
Once synthesized, the novel derivatives of this compound would need to be evaluated for their biological activity.
Hypothetical Biological Assay Workflow
Caption: A typical workflow for biological evaluation.
Protocol 4: Illustrative In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Suitable peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase buffer, the inhibitor dilution, and the recombinant EGFR kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its structural features suggest its potential as a versatile scaffold for the development of a wide range of therapeutic agents, particularly kinase inhibitors. The protocols and workflows outlined in this guide, though based on hypothetical applications, provide a solid framework for researchers to begin exploring the potential of this intriguing molecule. Further investigation and creative synthetic elaboration of this scaffold are warranted and could lead to the discovery of novel drug candidates.
References
-
PubChem. This compound. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
-
Zhang, J., Yang, P., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
-
Liao, C., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6649. [Link]
- Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2012). Synthesis and biological evaluation of some new phenoxy acetamide derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 147-152. (While not directly on the target molecule, this reference supports the general bioactivity of the phenoxy acetamide scaffold).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for 3-(2-Phenoxyethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the initial investigation of 3-(2-Phenoxyethoxy)aniline, a chemical entity with potential applications in drug discovery and chemical biology. Given the limited specific data available for this compound, this document outlines foundational experimental protocols for its characterization, handling, and preliminary biological screening. The methodologies are designed to be robust and adaptable, enabling researchers to generate reliable initial data and guide further exploratory studies.
Introduction: Unveiling the Potential of a Novel Scaffolding
This compound belongs to the broad class of aniline derivatives, compounds that are pivotal in the synthesis of a wide array of industrial chemicals, dyes, and pharmaceuticals.[1] The core aniline structure is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities including antibacterial, antifungal, and anticancer properties.[2][3] The unique combination of a phenoxyethoxy side chain on the aniline ring suggests that this compound may possess distinct physicochemical properties that could translate into novel biological functions.
These notes are intended to serve as a starting point for researchers embarking on the study of this compound. We will detail essential procedures for verifying its identity and purity, assessing its solubility and stability, and conducting initial screens for biological activity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing meaningful experiments.
| Property | Value | Source |
| Molecular Formula | C14H15NO2 | [] |
| Molecular Weight | ~229.28 g/mol | [] |
| CAS Number | 79808-16-5 | [] |
| IUPAC Name | This compound | [] |
| SMILES | C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N | [] |
| Predicted XlogP | 3.1 | [5] |
| Physical Form | Solid (predicted) |
Note: Some properties are predicted and should be experimentally verified.
Safety, Handling, and Storage
As an aniline derivative, this compound should be handled with care, assuming it may share toxicological properties with related compounds.[6][7][8][9]
3.1. Hazard Identification (Presumed)
-
Toxicity: Anilines can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]
-
Irritation: May cause skin and serious eye irritation.[6]
-
Sensitization: Potential for allergic skin reactions.[6]
-
Organ Damage: Prolonged or repeated exposure may cause organ damage.[6]
-
Aquatic Toxicity: Potentially toxic to aquatic life.[6]
3.2. Recommended Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid inhalation of dust or vapors.[6]
-
Prevent contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[6]
3.3. Storage
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light and air, as anilines can be light-sensitive and may darken upon exposure.[8][10]
Experimental Protocols
The following protocols are designed as templates for the initial investigation of this compound. Researchers should adapt and optimize these methods based on their specific experimental goals and available equipment.
Protocol 4.1: Identity and Purity Confirmation
Given that some suppliers do not provide analytical data for this compound, independent verification of its identity and purity is a critical first step.
Objective: To confirm the chemical structure and assess the purity of a supplied batch of this compound.
Methodology Workflow:
A workflow for the analytical characterization of this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
For Mass Spectrometry (MS) and HPLC, dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
For Nuclear Magnetic Resonance (NMR) spectroscopy, dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
Mass Spectrometry (MS):
-
Infuse the sample solution into an MS instrument (e.g., LC-MS or direct infusion).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
-
Expected Result: A prominent peak at m/z ≈ 230.12, corresponding to the protonated molecule.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Features: Signals corresponding to the aromatic protons on both phenyl rings, the protons of the ethoxy linker, and the amine protons. The integration of these signals should match the number of protons in the structure.
-
Expected ¹³C NMR Features: Resonances for the carbon atoms of the two aromatic rings and the ethoxy bridge.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile mobile phase gradient).
-
Inject the sample and analyze the chromatogram.
-
Purity Assessment: A pure sample should ideally show a single major peak. Purity can be estimated by the area percentage of the main peak.
-
Protocol 4.2: Solubility Assessment
Objective: To determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., water, PBS, DMSO, ethanol, methanol)
-
Vortex mixer
-
Centrifuge
Step-by-Step Procedure:
-
Weigh out a precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to one tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another measured volume of solvent and repeat the vortexing.
-
Continue this process until the compound is fully dissolved or a maximum solvent volume is reached.
-
Calculate the approximate solubility in mg/mL or molarity.
-
Repeat for each solvent.
-
For aqueous buffers like PBS, check for precipitation after initial dissolution in a co-solvent like DMSO.
Protocol 4.3: Preliminary In Vitro Cytotoxicity Screening
Objective: To assess the general cytotoxicity of this compound against a representative mammalian cell line.
Workflow:
A general workflow for an in vitro cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa, HEK293, or a cancer cell line of interest) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Assay:
-
Add a cell viability reagent (e.g., MTT, MTS, PrestoBlue, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the concentration-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 4.4: Antimicrobial Activity Screening
Objective: To screen this compound for potential antibacterial and antifungal activity.
Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
-
Prepare Inoculum:
-
Grow bacterial (e.g., E. coli, S. aureus) or fungal (e.g., C. albicans) strains in appropriate broth overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (medium only). A known antibiotic can be used as a reference standard.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion
This compound is a compound with a novel structure that warrants investigation for potential biological activity. The protocols outlined in these application notes provide a systematic approach for researchers to begin this exploration. By first ensuring the identity and purity of the material, and then proceeding with systematic screening for solubility, cytotoxicity, and antimicrobial effects, a solid foundation of data can be built. These initial findings will be crucial in guiding more in-depth mechanistic studies and exploring the potential of this and related compounds in drug discovery and development.
References
-
PubChem. (n.d.). 3-Phenoxyaniline. National Institutes of Health. Retrieved from [Link]
-
Environmental Technology Research Center. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Lanxess. (2015, March). Product Safety Assessment: Aniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H15NO2). Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
-
Kuujia.com. (2024, August 30). Cas no 79808-16-5 (this compound). Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/.pdf]([Link]].pdf)
-
PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(3-Ethylphenoxy)ethyl]aniline. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3-[2-(2-Propan-2-ylphenoxy)ethoxy]aniline. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application.
-
PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lanxess.com [lanxess.com]
- 9. carlroth.com [carlroth.com]
- 10. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
Application Notes and Protocols: 3-(2-Phenoxyethoxy)aniline as a Versatile Building Block for Advanced Polymers
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-phenoxyethoxy)aniline as a monomer for the synthesis of novel polymers. This document outlines detailed protocols for polymerization, characterization, and potential applications, emphasizing the scientific rationale behind the experimental choices.
Introduction: The Potential of this compound in Polymer Chemistry
This compound is a unique aromatic amine that offers significant potential as a building block for advanced polymers. The presence of the flexible phenoxyethoxy side chain is anticipated to impart desirable properties to the resulting polymers, such as improved solubility in common organic solvents, enhanced processability, and modified optoelectronic characteristics. These attributes make it an attractive candidate for creating novel polyanilines and polyimides with tailored functionalities for a range of applications, including conductive coatings, sensors, and high-performance films.[1][2][3] This guide will explore its application in the synthesis of both conducting polyanilines and as a potential precursor for high-performance polyimides.
Monomer Profile: this compound
A clear understanding of the monomer's properties is crucial for its effective use in polymer synthesis.
| Property | Value | Source |
| CAS Number | 79808-16-5 | [4][5][] |
| Molecular Formula | C14H15NO2 | [4][5][] |
| Molecular Weight | 229.28 g/mol | [4][] |
| Appearance | Not specified, typically an oil or low-melting solid | |
| Purity | >98% (typical) | |
| Solubility | Expected to be soluble in various organic solvents |
Application Note 1: Synthesis of Poly[this compound] via Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of this compound to produce a substituted polyaniline. The procedure is adapted from established methods for the synthesis of polyaniline and its derivatives.[7][8][9]
Scientific Rationale
Chemical oxidative polymerization is a common and effective method for synthesizing polyanilines.[10][11] The reaction involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of radical cations that propagate to form the polymer chain. The acid serves as a dopant, protonating the polymer backbone and rendering it electrically conductive.[10][12] Ammonium persulfate (APS) is a widely used oxidizing agent due to its suitable redox potential and solubility in aqueous media.[9][13] The low reaction temperature helps to control the polymerization rate and favor the formation of a more regular polymer structure.[14]
Experimental Workflow: Oxidative Polymerization
Caption: Workflow for the oxidative polymerization of this compound.
Detailed Protocol
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: In a 250 mL reaction vessel, dissolve a specific amount of this compound in 1 M HCl. A typical monomer concentration is 0.1 M. Stir the solution until the monomer is completely dissolved.
-
Cooling: Place the reaction vessel in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M HCl to create a solution with a specific molar ratio of oxidant to monomer (e.g., 1.25:1). Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Completion: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. A dark precipitate of the polymer should form.
-
Isolation: After 24 hours, collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the polymer cake on the filter paper with several portions of 1 M HCl to remove any unreacted monomer and oligomers. Follow this with a wash using methanol to remove the acid and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Application Note 2: Characterization of Poly[this compound]
The synthesized polymer should be thoroughly characterized to understand its structure, properties, and potential applications.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the polymerization.
-
Sample Preparation: A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet.
-
Expected Peaks:
-
C-N stretching in the aromatic amine: ~1300 cm⁻¹
-
C=C stretching of the quinoid and benzenoid rings: ~1580 cm⁻¹ and ~1490 cm⁻¹, respectively
-
C-O-C stretching of the ether linkage: ~1240 cm⁻¹ and ~1040 cm⁻¹
-
N-H stretching: ~3400 cm⁻¹
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the polymer, which are related to its oxidation state and conjugation.
-
Sample Preparation: The polymer is dissolved in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP).
-
Expected Absorptions:
-
π-π* transition of the benzenoid rings: ~320-360 nm
-
Polaron-π* transition (indicative of the conductive, doped state): ~420-450 nm
-
π-polaron transition: >700 nm
-
Structural and Morphological Analysis
X-ray Diffraction (XRD): XRD is used to assess the crystallinity of the polymer. Polyanilines are often semi-crystalline.
Scanning Electron Microscopy (SEM): SEM provides insight into the surface morphology and particle size of the synthesized polymer.
Electrical Conductivity
The electrical conductivity of the polymer is a key parameter, especially for applications in electronics.
-
Measurement Technique: A four-point probe method is typically used to measure the conductivity of a pressed pellet of the polymer.
-
Expected Conductivity: The conductivity will depend on the doping level and the regularity of the polymer chain. The presence of the bulky side chain may influence the conductivity compared to unsubstituted polyaniline.
Summary of Expected Characterization Data
| Technique | Information Obtained | Expected Results for Poly[this compound] |
| FTIR | Functional groups, confirmation of polymerization | Peaks corresponding to aromatic amine, quinoid and benzenoid rings, and the ether linkage. |
| UV-Vis | Electronic transitions, oxidation state | Absorption bands indicating the π-π* transition and polaron bands, confirming the conductive emeraldine salt form. |
| XRD | Crystallinity | Broad peaks indicating a semi-crystalline or amorphous nature. |
| SEM | Morphology, particle size | Typically granular or fibrous morphology, depending on synthesis conditions. |
| Conductivity | Electrical properties | Moderate conductivity, potentially lower than unsubstituted polyaniline due to the side chain. |
Application Note 3: Potential as a Building Block for Polyimides
This compound can also serve as a precursor for the synthesis of novel diamines, which are key monomers for high-performance polyimides. The ether linkage in the backbone of such polyimides can enhance flexibility and solubility.[2][3][15]
Conceptual Synthetic Pathway
A plausible route to a diamine monomer would involve the chemical modification of this compound to introduce a second amine functionality. For instance, coupling two molecules of this compound through a suitable linker.
Polyimide Synthesis via Polycondensation
Once a diamine monomer derived from this compound is synthesized, it can be reacted with a dianhydride via a two-step polycondensation reaction to form the corresponding polyimide.
-
Poly(amic acid) Formation: The diamine and dianhydride are reacted in a polar aprotic solvent like NMP at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization.
Conceptual Diagram: Polyimide Synthesis
Caption: Conceptual pathway for the synthesis of polyimides from this compound.
The resulting polyimides are expected to exhibit good thermal stability, mechanical properties, and improved processability due to the flexible ether linkages incorporated into the polymer backbone.
Safety and Handling
This compound is classified as very toxic to aquatic life.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- Benchchem.
- Deshpande, N., Chakane, S., & Borude, R. R. (2016).
- Sigma-Aldrich. This compound AldrichCPR.
- de Freitas, S. V., et al. (2021).
- Krylova, V. V., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers.
- Kim, J., et al. (2024). High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups.
- ResearchGate.
- Chemical Label. This compound.
- Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Semantic Scholar.
- Aribowo, A. S., et al. (2022).
- Kumar, A., & Sharma, G. (2022). Synthesis of polyaniline and their application.
- BLD Pharm. 79808-16-5|this compound.
- Li, M., et al. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances.
- Serna, F., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances.
- Liu, G., et al. (2026).
- Jayanthi, S., & Raj, E. F. I. (2011). Synthesis and Characterization of Polyaniline/Gold Nanocomposites. Hilaris Publisher.
- A/L Suppiah, P., et al. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. MDPI.
- BOC Sciences. CAS 79808-16-5 this compound.
- Angelopoulos, M., et al. (1993).
- ChemicalBook. 3-(2-methoxyethoxy)aniline hydrochloride CAS#: 110178-35-3.
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- ResearchGate. (PDF)
- Liu, W.-C., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing.
- Sezer, E., & Tülü, M. (2004). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals.
- Fayzan, M., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers.
- Sezer, E., & Tülü, M. (2004). Synthesis and characterization of conducting substituted polyanilines. Request PDF.
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- Lim, J. Y., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. MDPI.
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- Osterholm, J.-E., et al. (1993).
- de Freitas, S. V., et al. (2021).
- Wei, Y., et al. (1990). Polymerization of aniline and its derivatives.
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Application Note: High-Performance Analytical Methods for the Detection of 3-(2-Phenoxyethoxy)aniline
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative and qualitative determination of 3-(2-Phenoxyethoxy)aniline. As a key intermediate or potential impurity in pharmaceutical manufacturing, its precise detection is critical for ensuring product quality, safety, and regulatory compliance. This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed to be implemented in quality control and research laboratories. The protocols herein are grounded in established principles of analytical chemistry and adhere to validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 79808-16-5) is an aromatic amine derivative with a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol .[][5] Aromatic amines are a class of compounds of significant interest in the pharmaceutical industry, often serving as building blocks in synthesis or appearing as process-related impurities.[6] Given the potential for some aromatic amines to be genotoxic or carcinogenic, regulatory bodies mandate strict control over their presence in final drug products.[6][7]
Therefore, access to reliable, sensitive, and specific analytical methods is not merely a technical requirement but a cornerstone of pharmaceutical quality assurance.[2] This application note addresses this need by providing two orthogonal analytical techniques for the detection of this compound, ensuring both routine quality control and confirmatory analyses can be performed with a high degree of confidence.
Foundational Principles of Method Validation
The trustworthiness of any analytical data hinges on the rigorous validation of the method used to generate it.[2][3][8] The protocols described below are designed to be validated according to ICH Q2(R1) guidelines.[3] Key validation parameters that must be assessed include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[1][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[1][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering excellent resolution and quantitative capabilities. For this compound, a reversed-phase method is ideal due to the molecule's aromatic nature and moderate polarity.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides strong retention for aromatic compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The inclusion of a small amount of formic acid (0.1%) helps to protonate the aniline moiety, ensuring a consistent charge state and leading to sharper, more symmetrical peaks.
-
Detection: The presence of two aromatic rings (phenoxy and aniline) in the analyte's structure suggests strong UV absorbance. Based on the chromophores, a detection wavelength in the range of 240-250 nm is recommended for optimal sensitivity.
Experimental Protocol: HPLC-UV
3.2.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
3.2.2. Reagents and Solutions
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, e.g., Milli-Q or equivalent).
-
Formic acid (reagent grade, ~99%).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid. Degas before use.
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the test sample (e.g., drug substance) and dissolve it in the diluent to achieve a final analyte concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[10]
3.2.4. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm |
| Run Time | ~15 minutes |
3.2.5. System Suitability Test (SST) Before sample analysis, perform at least five replicate injections of a mid-range working standard. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
HPLC Workflow Diagram
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Introduction: The Indispensable Role of Aniline Derivatives
An Application Guide to Aniline Derivatives in Rubber Manufacturing: Mechanisms, Protocols, and Performance Evaluation
Aniline (C₆H₅NH₂), a primary aromatic amine, serves as a foundational building block for a myriad of performance-enhancing chemicals in the rubber industry.[1][2] While not typically used in its raw form, its derivatives are critical for transforming raw, tacky rubber into the durable, elastic, and resilient material required for countless applications, from automotive tires to industrial seals.[3][4] The reactive nature of the aniline molecule allows for its transformation into two principal classes of additives: Vulcanization Accelerators and Antidegradants (Antioxidants and Antiozonants).[3][5]
This guide provides an in-depth exploration of the mechanisms by which these aniline-based compounds function. It further outlines detailed laboratory protocols for compounding and evaluating their efficacy, offering researchers and polymer scientists a practical framework for developing and validating robust rubber formulations. The quality and purity of the initial aniline are paramount, as they directly influence the consistency and effectiveness of the resulting accelerators and antioxidants, ultimately dictating the performance and lifespan of the final rubber product.[3]
Part 1: Aniline Derivatives as Vulcanization Accelerators
Vulcanization is the chemical process of cross-linking polymer chains with sulfur, which imparts strength, elasticity, and durability to the rubber.[1][3] This process, if reliant on heat and sulfur alone, would be impractically slow and energy-intensive.[1] Aniline derivatives act as powerful accelerators, increasing the rate of vulcanization to make large-scale production feasible.[5][6]
Key Compound Class: Guanidines
-
N,N'-Diphenylguanidine (DPG): DPG is a widely used medium-activity accelerator, often employed as a secondary accelerator to boost the activity of primary accelerators like thiazoles (e.g., MBT, MBTS) and sulfenamides (e.g., CBS).[5][7][8][9] This synergistic action provides excellent control over the curing process, ensuring a consistent and efficient vulcanization cycle.[9][10]
Mechanism of Acceleration
The primary function of an accelerator like DPG is to make sulfur more reactive. It works by breaking down the stable eight-membered sulfur ring (S₈) into reactive sulfurating agents.[11] These agents then efficiently form sulfur cross-links (bridges) between the long polymer chains of the rubber.[10][11] This accelerated cross-linking not only reduces the cure time but also leads to a higher crosslink density, which enhances the mechanical properties of the vulcanized rubber, such as tensile strength and abrasion resistance.[5][12]
Caption: The role of DPG as a vulcanization accelerator.
Part 2: Aniline Derivatives as Antidegradants
Rubber products are constantly under attack from environmental factors like oxygen, ozone, heat, and UV radiation, which cause them to harden, crack, and lose elasticity.[3][4] Aniline derivatives, particularly p-phenylenediamines (PPDs), are highly effective antidegradants that protect rubber and significantly extend its service life.[5][8][13]
Key Compound Class: p-Phenylenediamines (PPDs)
-
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
These compounds are indispensable in applications requiring high fatigue resistance and protection from environmental degradation, such as tires and industrial belts.[5][14]
Mechanism of Protection
PPDs offer a dual-protection mechanism:
-
Antioxidant Action (Radical Scavenging): Oxidative aging is a free-radical chain reaction. Highly reactive peroxy radicals (ROO•) attack the rubber's polymer backbone, causing chain scission and degradation.[4][15] PPDs act as radical scavengers by donating a hydrogen atom from their amine group to neutralize these peroxy radicals, thereby terminating the destructive cycle.[15]
-
Antiozonant Action: Ozone (O₃) is extremely reactive and aggressively attacks the double bonds in unsaturated rubbers, leading to characteristic cracking.[14][16] PPDs function as antiozonants through a combination of kinetic scavenging and film formation. They migrate to the surface of the rubber and react with ozone more readily than the rubber itself.[14][15] The reaction products form a protective, insoluble film that acts as a physical barrier against further ozone attack.[15] Recent studies suggest this involves a direct interaction between ozone and the PPD's aromatic ring.[17][18][19]
Caption: Workflow for evaluating aniline-based rubber additives.
Conclusion
Aniline and its derivatives are cornerstones of modern rubber technology. As precursors to highly efficient vulcanization accelerators like DPG, they enable rapid and controlled manufacturing processes. As the basis for powerful antidegradants like PPDs, they impart the necessary durability and resistance to environmental degradation, ensuring the safety and longevity of rubber products. The experimental protocols detailed herein provide a robust and self-validating framework for scientists to quantify the performance benefits of these additives, allowing for the systematic optimization of rubber compounds for any given application. Understanding the underlying chemical mechanisms and adhering to standardized testing are crucial for harnessing the full potential of these versatile compounds.
References
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How Does Aniline Contribute To The Production Of Rubber? - Knowledge - Bloom Tech. (2025, February 17). Vertex AI Search. Available from: [Link]
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Aniline in the Rubber Industry: Enhancing Durability and Performance. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Aniline's Role in Rubber Manufacturing: Enhancing Performance and Durability. Geshem. Available from: [Link]
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New phenylenediamine antiozonants for commodities based on natural and synthetic rubber. PubMed. Available from: [Link]
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Aniline Derivatives: Enhancing Rubber Performance and Longevity. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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What is rubber accelerator DPG? QingDao Rayway Chemical Co.,Ltd. Available from: [Link]
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Industrial Applications of Aniline. Knowde. Available from: [Link]
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Diphenylguanidine | DPG. SoleChem® Europe. (2024, December 12). Available from: [Link]
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DPG. Joss Elastomers & Chemicals. Available from: [Link]
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Accelerator DPG(D). rubber-point.com. Available from: [Link]
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What testing methods evaluate the efficacy of rubber antioxidants in rubber products? Quzhou Qinxi New Material Co., Ltd. (2026, January 1). Available from: [Link]
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Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE. (2023, August 3). Available from: [Link]
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Understanding Rubber Testing Methods: A Comprehensive Guide. Prescott Instruments Ltd. (2023, June 1). Available from: [Link]
-
Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. ACS Publications. Available from: [Link]
-
Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. PubMed Central. Available from: [Link]
-
New phenylenediamine antiozonants for commodities based on natural and synthetic rubber. ResearchGate. (2025, August 7). Available from: [Link]
-
DPG Rubber Accelerator for Faster Vulcanization. ARPL. (2025, September 1). Available from: [Link]
-
Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Berkeley Center for Green Chemistry. (2023, March 24). Available from: [Link]
-
How Can You Test The Quality Of Vulcanized Rubber? - Chemistry For Everyone. YouTube. (2025, August 22). Available from: [Link]
-
Chemical analysis of rubber compounds. Elastomer Research Testing BV. Available from: [Link]
-
Early stages of PPDs antiozonants reaction with ozone: Radical cation and nitroxyl radical formation. ResearchGate. Available from: [Link]
-
ASTM Rubber Testing Methods Explained. Rainbow Master Mixing. Available from: [Link]
-
A study on the reaction between N-substituted p-phenylenediamines and ozone: Experimental results and theoretical aspects in relation to their antiozonant activity. ResearchGate. (2025, August 6). Available from: [Link]
-
Rubber Material Testing and Molded Rubber Products. The Rubber Group. (2023, May 3). Available from: [Link]
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Physical mechanical properties of rubber compounds. Elastomer Research Testing BV. Available from: [Link]
-
Effects of Wax and Substituted p-Phenylenediamine Antiozonants in Rubber. DOI. (1981, May 1). Available from: [Link]
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Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry. Scirp.org. Available from: [Link]
-
Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers— Tension1. ASTM International. Available from: [Link]
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Accelerator. Britannica. Available from: [Link]
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Rubber Analysis: Characterisation, Failure Diagnosis and Reverse Engineering. Smithers. Available from: [Link]
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Investigation of novel polyanilines as new antioxidants for ethylene propylene diene monomer rubber composites. ResearchGate. Available from: [Link]
-
Antioxidant in Rubber Compounding: Benefits and Applications. chembroad. (2024, January 20). Available from: [Link]
-
Analytical Methods in Rubber Chemistry, Part I. General Analytical Considerations in. DOI. Available from: [Link]
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Enhancing Rubber Durability with P-Phenylenediamine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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(PDF) Analytical Techniques for Rubber Materials. ResearchGate. (2024, November 25). Available from: [Link]
- US3523926A - Rubber vulcanization agents and methods for their preparation. Google Patents.
-
Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants. ACS Applied Polymer Materials. Available from: [Link]
-
Volatility of Antioxidants and Antiozonants II. Effect on Rubber Testing in. DOI. Available from: [Link]
-
What is Vulcanisation & How is it done? Walker Rubber. Available from: [Link]
-
Impact of Antiozonants on Rubber-to-Metal Adhesion. Parker Lord. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Phenoxyethoxy)aniline
Answering in the persona of a Senior Application Scientist.
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Troubleshooting Guide for the Synthesis of 3-(2-Phenoxyethoxy)aniline
Welcome to the technical support guide for the synthesis of this compound (CAS No. 79808-16-5). This document is designed to provide you with in-depth, field-tested insights and solutions to common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
The most prevalent and reliable synthetic route involves a two-step process: a Williamson ether synthesis to construct the ether linkage, followed by the reduction of a nitro group to the target aniline. Our guide is structured around this pathway.
Overall Synthetic Workflow
The synthesis proceeds via the O-alkylation of 3-nitrophenol, followed by the reduction of the nitro-intermediate.
Caption: High-level overview of the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established route is a two-step synthesis starting from 3-nitrophenol. The first step is a Williamson ether synthesis, where the phenoxide of 3-nitrophenol reacts with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) to form the intermediate, 1-(2-phenoxyethoxy)-3-nitrobenzene.[1][2] The second step involves the reduction of the nitro group to an amine, typically via catalytic hydrogenation (e.g., H₂ with Pd/C) or using a metal-acid system like SnCl₂ in HCl.[3][4]
Q2: Why is it preferable to start with 3-nitrophenol instead of directly using 3-aminophenol?
While seemingly more direct, starting with 3-aminophenol presents a significant chemoselectivity challenge. The amino group (-NH₂) is also nucleophilic and can compete with the hydroxyl group (-OH) in the O-alkylation step, leading to a mixture of N-alkylated, O-alkylated, and potentially N,O-dialkylated products. While the phenoxide formed under basic conditions is a stronger nucleophile for this Sₙ2 reaction, N-alkylation remains a persistent side reaction. Using 3-nitrophenol circumvents this issue entirely. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic proton (facilitating deprotonation) and is non-nucleophilic. It can then be cleanly and efficiently reduced to the desired aniline in the final step.
Q3: What analytical techniques are best for monitoring reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring the consumption of starting materials and the formation of the product in both steps. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the desired product and identifying volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to track the formation of non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product. The disappearance of the nitro-aromatic signals and the appearance of new signals corresponding to the aniline protons in the ¹H NMR spectrum are clear indicators of a successful reduction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: Williamson Ether Synthesis Issues
Q4: My yield for the etherification step is very low. What are the likely causes and solutions?
Low yield in this Sₙ2 reaction typically points to one of three areas: incomplete deprotonation, side reactions of the alkylating agent, or suboptimal reaction conditions.[6][7]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The reaction requires the formation of the phenoxide nucleophile. Weak bases or insufficient equivalents may not fully deprotonate the 3-nitrophenol, leaving it unreactive. | Use a strong base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Ensure at least 1.5 equivalents are used. Cs₂CO₃ is often superior due to its solubility and the "cesium effect," but K₂CO₃ is a cost-effective alternative. |
| Elimination Side Reaction | The alkylating agent, 2-phenoxyethyl halide, can undergo an E2 elimination reaction, especially at high temperatures or with sterically hindered bases, to form an alkene.[8] | Maintain a moderate reaction temperature (e.g., 60-80 °C). Avoid excessively strong or bulky bases if elimination is suspected. |
| Poor Leaving Group | The rate of an Sₙ2 reaction is highly dependent on the leaving group ability (I > Br > Cl).[2] | If using 2-phenoxyethyl chloride, consider switching to 2-phenoxyethyl bromide for a significantly faster reaction rate. Adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide. |
| Presence of Water | Moisture can quench the phenoxide and hydrolyze the alkylating agent. | Use anhydrous solvents (e.g., dry DMF or acetonitrile) and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar). |
digraph "Troubleshooting_Yield" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield in Step 1?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is Deprotonation Complete?", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Is Reaction Temp > 90°C?", shape=diamond, fillcolor="#FBBC05"]; Check_Halide [label="Using Alkyl Chloride?", shape=diamond, fillcolor="#FBBC05"]; Sol_Base [label="Solution: Use stronger base\n(K2CO3, Cs2CO3) or\nensure anhydrous conditions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution: Lower temperature\nto 60-80°C to disfavor\nE2 elimination.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Halide [label="Solution: Switch to Alkyl Bromide\nor add catalytic NaI.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Yield Optimized", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Check_Base; Check_Base -> Sol_Base [label="No"]; Check_Base -> Check_Temp [label="Yes"]; Sol_Base -> End; Check_Temp -> Sol_Temp [label="Yes"]; Check_Temp -> Check_Halide [label="No"]; Sol_Temp -> End; Check_Halide -> Sol_Halide [label="Yes"]; Check_Halide -> End [label="No"]; Sol_Halide -> End;
}
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
Part 2: Nitro Group Reduction Issues
Q5: The reduction of the nitro intermediate is incomplete or stalls. What should I investigate?
Incomplete reduction is a common issue, often related to the catalyst (for hydrogenation) or the stoichiometry of the reagents.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation (Hydrogenation) | Palladium catalysts (Pd/C) are sensitive to "poisons" like sulfur or halide compounds that may be present as trace impurities. The catalyst may also be old or poorly handled (e.g., exposed to air for too long). | Ensure starting materials are high purity. If catalyst poisoning is suspected, try a fresh batch of catalyst. Perform the reaction under a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) to ensure sufficient hydrogen is available. |
| Insufficient Reducing Agent (Metal/Acid) | For reductions using reagents like SnCl₂ or Fe, an insufficient number of equivalents will lead to incomplete conversion. The reaction is stoichiometric. | Carefully check the molar equivalents of the reducing agent. Typically, 3-5 equivalents of SnCl₂·2H₂O are required. Ensure the acidic environment (e.g., HCl or acetic acid) is maintained throughout the reaction. |
| Poor Solubility | The nitro-intermediate may have poor solubility in the reaction solvent (e.g., ethanol for hydrogenation), limiting its access to the catalyst surface. | Add a co-solvent like ethyl acetate or THF to improve solubility. Gentle heating can also help, but must be done with extreme caution during catalytic hydrogenation due to the presence of H₂ gas and a pyrophoric catalyst. |
Part 3: Purification and Product Quality
Q6: My final product is a dark oil or solid, even after column chromatography. Why is this happening and how can I fix it?
Anilines are notoriously susceptible to air oxidation, which produces highly colored polymeric impurities.[9] This is the most common cause of discoloration.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the final workup, purification (including column chromatography), and solvent evaporation steps under an inert atmosphere (N₂ or Ar) to the extent possible.
-
Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or Ar to remove dissolved oxygen.
-
Promptness: Purify the aniline as quickly as possible after it is synthesized. Avoid letting the crude material sit exposed to air.
-
-
Remedial Actions:
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through a pad of Celite®. This can effectively remove colored impurities.
-
Acid Wash: As a final cleanup, you can dissolve the product in a solvent like diethyl ether, wash with a dilute acid solution (e.g., 1M HCl) to form the hydrochloride salt (which is less prone to oxidation), separate the aqueous layer, and then re-basify with NaOH to liberate the free aniline, followed by extraction and drying.
-
Storage: Store the final, pure product under an inert atmosphere, in a sealed amber vial, and at low temperature (e.g., in a refrigerator or freezer) to minimize long-term degradation.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-Phenoxyethoxy)-3-nitrobenzene
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add 2-phenoxyethyl bromide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the product as a pale yellow solid.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
In a pressure vessel or a thick-walled flask, dissolve 1-(2-phenoxyethoxy)-3-nitrobenzene (1.0 eq) in ethanol or ethyl acetate (~0.2 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % Pd).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once complete, carefully vent the H₂ atmosphere and replace it with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline. Further purification can be performed if necessary (see Q6).
References
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–427. [Link]
-
Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
LookChem. (n.d.). Purification of Aniline. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Kaczmarczyk, G., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Journal of Organic Chemistry. [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. francis-press.com [francis-press.com]
- 3. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Crude 3-(2-Phenoxyethoxy)aniline
Welcome to the Technical Support Center for the purification of 3-(2-Phenoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable intermediate.
Introduction
This compound is an aromatic amine with a molecular weight of 229.27 g/mol []. Its structure, comprising a phenoxyethoxy tail attached to an aniline core, presents unique purification challenges. Crude samples can contain a variety of impurities, including unreacted starting materials, by-products, and degradation products formed through oxidation, which often impart a yellow to reddish-brown color to the material[2][3]. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of final drug products.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols for the most common purification techniques applicable to this compound:
-
Acid-Base Extraction: To remove non-basic and acidic impurities.
-
Column Chromatography: For separating closely related impurities.
-
Recrystallization: For obtaining highly crystalline, pure material.
-
Vacuum Distillation: For removing non-volatile or high-boiling impurities.
Safety First: Handling this compound
Aniline and its derivatives are toxic and can be absorbed through the skin[4][5]. Always handle this compound in a well-ventilated fume hood[4][6]. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory[4][7]. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention[4][8]. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound you are using[6][7][8][9].
| Hazard Statement | Precautionary Measures |
| Toxic if swallowed, in contact with skin, or if inhaled[8][9]. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling[8][9]. |
| May cause an allergic skin reaction[8][9]. | Contaminated work clothing should not be allowed out of the workplace[9]. |
| Causes serious eye damage[8][9]. | Wear eye and face protection[6][7]. |
| Suspected of causing genetic defects and cancer[9]. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[6]. |
FAQ & Troubleshooting Guide
Acid-Base Extraction
Q1: My crude this compound is dark and oily. How can I perform an initial cleanup?
A1: Acid-base extraction is an excellent first-pass purification technique to remove neutral organic impurities and acidic by-products[10][11][12]. The basicity of the aniline's amino group allows for its selective extraction into an aqueous acidic phase as a water-soluble salt, leaving non-basic impurities in the organic phase[10][11][13].
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl)[13]. Repeat the extraction 2-3 times to ensure complete protonation and transfer of the aniline into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (pH 9-10)[10][14]. This will deprotonate the anilinium salt, causing the free amine to precipitate or form an oil.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM)[14]. Perform this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
Problem: An emulsion forms during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
-
-
Problem: Low recovery of the product.
-
Solution: Ensure complete basification in step 4. Check the pH with litmus paper. Perform multiple extractions with smaller volumes of organic solvent in step 5 for higher efficiency[10].
-
dot graph TD { A[Crude this compound in Organic Solvent] --> B{Extract with 1M HCl}; B --> C[Aqueous Layer: Anilinium Salt]; B --> D[Organic Layer: Neutral Impurities]; C --> E{Basify with NaOH to pH 9-10}; E --> F[Free this compound]; F --> G{Extract with Organic Solvent}; G --> H[Purified Product in Organic Layer]; G --> I[Aqueous Layer]; H --> J[Dry and Concentrate]; J --> K[Pure this compound]; } Caption: Workflow for Acid-Base Extraction.
Column Chromatography
Q2: After acid-base extraction, my product still shows minor impurities on TLC. How can I improve the purity?
A2: Column chromatography is a powerful technique for separating compounds with similar polarities[15]. For anilines, which are basic, special considerations are necessary to avoid issues like tailing on standard silica gel.
Q3: Why does my aniline derivative streak or tail on the silica gel TLC plate?
A3: Aniline derivatives are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel[16]. This strong interaction leads to poor separation and tailing of the spots.
-
Stationary Phase Selection:
-
Modified Silica Gel: Use silica gel treated with a small amount of a tertiary amine, such as triethylamine (TEA), in the eluent (typically 0.5-1% v/v) to neutralize the acidic sites[16][17].
-
Alternative Stationary Phases: Consider using neutral alumina or amine-functionalized silica gel for better results with basic compounds[18][19].
-
-
Mobile Phase Selection: Determine the optimal eluent system using TLC. A common mobile phase for anilines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing and Loading:
-
Slurry Packing: Pack the column with a slurry of the stationary phase in the initial mobile phase.
-
Dry Loading: For samples not readily soluble in the mobile phase, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the top of the column[19].
-
-
Elution: Run the column, collecting fractions and monitoring the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem: Co-elution of impurities with the product.
-
Problem: The compound is insoluble in the loading solvent.
-
Solution: Use the dry loading technique described above[19].
-
Recrystallization
Q4: How can I obtain a highly pure, crystalline solid of this compound?
A4: Recrystallization is an effective method for purifying solid compounds, based on differences in solubility at different temperatures[20]. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven.
-
Problem: The compound "oils out" instead of crystallizing.
-
Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute. Add a co-solvent in which the compound is less soluble to lower the overall solvent power and induce crystallization.
-
-
Problem: No crystals form upon cooling.
-
Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal from a previous pure batch. If the solution is not saturated enough, you can boil off some of the solvent.
-
dot graph TD { A[Crude Solid] --> B{Select Appropriate Solvent}; B --> C[Dissolve in Minimum Hot Solvent]; C --> D{Hot Filtration (if needed)}; D --> E[Cool Slowly to Form Crystals]; E --> F[Isolate Crystals by Vacuum Filtration]; F --> G[Wash with Cold Solvent]; G --> H[Dry Crystals]; H --> I[Pure Crystalline Product]; } Caption: Recrystallization workflow.
Vacuum Distillation
Q5: My product is a high-boiling liquid, and I suspect non-volatile impurities. Is distillation a viable option?
A5: Yes, vacuum distillation is suitable for purifying high-boiling point liquids like many aniline derivatives[21]. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at atmospheric pressure[21][22]. This technique is excellent for separating your product from non-volatile impurities, such as polymers and salts.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly greased to maintain a good vacuum.
-
Drying Agent: Add a drying agent like potassium hydroxide (KOH) pellets to the distillation flask to remove any residual water[2].
-
Distillation: Begin heating the flask gently while applying vacuum. Collect the fraction that distills at a constant temperature and pressure.
-
Storage: Freshly distilled aniline can darken upon exposure to air and light[3]. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.
-
Problem: Bumping or uneven boiling.
-
Solution: Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
-
Problem: The product solidifies in the condenser.
-
Solution: If the product has a high melting point, use a condenser with a wider bore or wrap the condenser with heating tape set to a temperature just above the melting point of the product.
-
References
-
University of California, Davis. (2022). 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
askIITians. (2025). Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
Reddit. (2024). Amine workup : r/Chempros. [Link]
-
Vedantu. (n.d.). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. [Link]
-
Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]
-
Quora. (2020). How to separate benzene (boiling point 80°C) and aniline (boiled point 184°C). [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
ResearchGate. (2020). How to distil the liquid form of aniline monomer?. [Link]
-
University of California, Santa Barbara. (n.d.). Aniline. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Link]
-
Reddit. (2014). Purify and dry aniline? : r/chemistry. [Link]
- Google Patents. (2024).
-
Texium. (2020). Vacuum Distillation of Aniline. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
LookChem. (n.d.). Purification of Aniline - Chempedia. [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]
-
PubChem. (n.d.). 3-Phenoxyaniline. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
Sources
- 2. reddit.com [reddit.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemos.de [chemos.de]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 18. biotage.com [biotage.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Aniline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of aniline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical area of synthetic chemistry. Aniline and its derivatives are foundational building blocks in pharmaceuticals, agrochemicals, and materials science. However, their unique electronic properties—the strong electron-donating nature of the amino group, its basicity, and its susceptibility to oxidation—present distinct challenges.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Foundational Concepts - Understanding Aniline Reactivity
Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of the aniline core. The nitrogen lone pair's ability to donate electron density into the aromatic ring governs much of its behavior.
Q1: How do substituents on the aniline ring affect its reactivity and basicity?
Answer: The nature and position of substituents dramatically alter the electronic properties of the aniline moiety.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) increase the electron density on the aromatic ring and the nitrogen atom. This enhances the aniline's nucleophilicity and basicity, making it more reactive in electrophilic aromatic substitution and often a better nucleophile in cross-coupling reactions.[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the electron density of the ring and the nitrogen. This reduces the aniline's basicity and nucleophilicity, making it less reactive.[1] Reactions with electron-poor anilines, such as Buchwald-Hartwig amination, often require more forcing conditions or specialized catalyst systems to proceed efficiently.[2]
The interplay between inductive and resonance effects determines the overall impact of a substituent.[1] Understanding these effects is the first step in diagnosing unexpected reactivity or lack thereof.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are cornerstones of modern synthesis for creating C-N and C-C bonds.[3] However, anilines can be challenging substrates.
Q2: My Buchwald-Hartwig amination of an aryl halide with an aniline derivative is failing or giving low yield. What are the most common causes?
Answer: A failing Buchwald-Hartwig reaction can typically be traced back to one of four key areas: the catalyst system, the base, the reaction environment, or the substrates themselves.
Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination.
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical.[4] For challenging substrates, particularly electron-deficient anilines or sterically hindered aryl chlorides, standard ligands may be insufficient.
-
Insight: Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) or dialkylbiaryl phosphine ligands (e.g., KPhos) are designed to facilitate both the oxidative addition and the turnover-limiting reductive elimination steps.[5][6] Using modern, air-stable palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) can improve reproducibility.[4][7]
-
-
Base Selection: The base is not merely a proton scavenger; it participates directly in the catalytic cycle.
-
Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are most common. However, for base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures.[5] The physical form of the base matters; ensure it is finely powdered and anhydrous.
-
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[8]
-
Insight: Simply purging with an inert gas is often insufficient. Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with argon for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
-
Side Reactions: Aniline derivatives can promote undesired side reactions. With primary anilines, double arylation to form a triarylamine can occur. β-hydride elimination is another potential issue when using primary aliphatic amines.[5]
-
Insight: To minimize double arylation, use a slight excess of the aniline nucleophile relative to the aryl halide. The choice of ligand can also influence selectivity.[9]
-
Q3: I'm performing a Suzuki coupling with a bromoaniline, but I'm observing significant dehalogenation of my starting material. How can I prevent this?
Answer: Protodehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich substrates like anilines. It occurs when the aryl halide is reduced instead of coupled.
-
Source of Protons: The primary cause is the presence of trace water or other protic impurities.
-
Insight: Ensure all reagents, especially the boronic acid and the base, are anhydrous.[8] Using boronate esters (e.g., pinacol esters) can be an effective strategy as they are generally more stable and less prone to protodeboronation, a related side reaction that also consumes the coupling partner.[8]
-
-
Base Choice: The base can influence the rate of dehalogenation.
-
Ligand and Catalyst Loading:
-
Insight: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired oxidative addition and subsequent steps of the catalytic cycle, outcompeting the dehalogenation pathway.[8][10] Sometimes, slightly increasing the catalyst loading can help push the productive coupling forward.
-
Data Table: Common Catalysts and Conditions for Aniline Cross-Coupling
| Reaction Type | Aryl Halide | Aniline Type | Recommended Ligand(s) | Typical Base(s) | Typical Solvent(s) |
| Buchwald-Hartwig | Ar-Cl, Ar-Br | Electron-Rich/Neutral | tBuXPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Buchwald-Hartwig | Ar-Cl, Ar-Br | Electron-Poor | BippyPhos, KPhos[5][6] | NaOtBu, Cs₂CO₃ | Toluene, CPME |
| Suzuki Coupling | ortho-Bromoaniline | (Coupling with R-B(OH)₂) | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene |
| Suzuki Coupling | Chloroaniline | (Coupling with R-B(OH)₂) | Buchwald Ligands, NHCs | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
Section 3: Troubleshooting Electrophilic Aromatic Substitution (EAS)
The powerful activating, ortho,para-directing nature of the amino group makes EAS on aniline derivatives notoriously difficult to control.[11][12]
Q4: I am trying to mono-brominate aniline but I keep getting the 2,4,6-tribromoaniline product. How can I achieve selective mono-substitution?
Answer: The extreme reactivity of the aniline ring makes direct mono-halogenation nearly impossible to control, as the first substitution further activates the ring towards subsequent reactions.[11][12] The standard solution is to temporarily "tame" the activating power of the amino group using a protecting group.
-
Acetylation as a Control Strategy: The most common method is to convert the aniline to acetanilide by reacting it with acetic anhydride.
-
Causality: The acetyl group is still an ortho,para-director, but its electron-withdrawing nature (via resonance of the amide) significantly attenuates the activating effect of the nitrogen lone pair.[11][13] This moderation allows for controlled, selective mono-halogenation, typically at the para position due to reduced steric hindrance.[13]
-
Deprotection: After the EAS reaction, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the substituted aniline.[11]
-
Caption: Workflow for controlled electrophilic aromatic substitution of aniline.
Q5: Why do Friedel-Crafts alkylation and acylation reactions fail with aniline?
Answer: Friedel-Crafts reactions fail because the aniline's amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[13]
-
Mechanism of Failure: The nitrogen lone pair coordinates strongly to the Lewis acid, forming a complex.[1][11] This places a positive charge on the nitrogen atom, transforming the once-activating -NH₂ group into a powerful deactivating group (-NH₂⁺-AlCl₃⁻). This deactivation shuts down any further electrophilic substitution on the ring.[13]
-
Solution: The same protection strategy used for halogenation (acetylation) solves this problem. The resulting acetanilide is moderately activated and does not complex with the Lewis acid, allowing Friedel-Crafts reactions to proceed.
Section 4: Protecting Group Strategies
Q6: When should I use a Boc protecting group for my aniline, and what are the optimal conditions for its addition and removal?
Answer: The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen protecting groups. It is particularly useful when you need a robust protecting group that is stable to a wide range of nucleophilic and basic conditions but can be removed under mild acidic conditions.[14]
When to Use Boc Protection:
-
When performing reactions with strong bases or nucleophiles that would otherwise react with the N-H bond.
-
To prevent the aniline nitrogen from interfering in metal-catalyzed reactions (e.g., acting as an undesired ligand).
-
To increase solubility in organic solvents.
Troubleshooting Boc Protection & Deprotection:
| Issue | Potential Cause | Recommended Solution |
| Low Yield during Protection | Aniline is electron-poor and weakly nucleophilic.[2] | Use a catalyst like iodine or perchloric acid on silica gel to activate the Boc anhydride.[14] For very poor nucleophiles, increasing the temperature or using a more forcing base may be necessary. |
| Low Yield during Protection | Incomplete reaction. | Use a slight excess (1.1-1.5 eq.) of Di-tert-butyl dicarbonate (Boc₂O). Monitor by TLC or LC-MS until the starting material is consumed. |
| Failed Deprotection | Insufficiently acidic conditions. | While TFA/DCM or HCl in dioxane are standard, ensure the acid is not quenched by other basic groups in the molecule. Use a stoichiometric amount or an excess of strong acid. |
| Side Reactions during Deprotection | Cationic intermediates are trapped by nucleophiles. | Add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture, especially if working with sensitive functional groups. |
Section 5: General Experimental & Safety Protocols
Protocol 1: General Procedure for Boc Protection of an Aniline
-
Setup: To a round-bottom flask, add the aniline derivative (1.0 eq.) and dissolve it in a suitable solvent (e.g., THF, Dichloromethane, or Acetonitrile).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.). For less reactive anilines, add a base such as triethylamine (1.2 eq.) or a catalytic amount of 4-dimethylaminopyridine (DMAP). An alternative is to use aqueous sodium bicarbonate in a biphasic system.[15]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[15][16]
-
Work-up: Once complete, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by column chromatography or recrystallization.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen). This process should be repeated three times.[8]
-
Reagent Addition (in Glovebox or under positive inert gas flow): To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (1-4 mol%), the aryl halide (1.0 eq.), and the base (e.g., NaOtBu, 1.4 eq.).[17]
-
Solvent and Amine Addition: Add the aniline derivative (1.2 eq.) followed by anhydrous, degassed solvent (e.g., Toluene).[17]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).[17] Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography. For larger scales, consider treatment with a palladium scavenger (e.g., thiol-functionalized silica) to reduce residual metal content.[4]
Q7: What are the essential safety precautions when working with aniline and its derivatives?
Answer: Aniline is classified as toxic and a suspected carcinogen; it can be absorbed through the skin.[18][19][20] Strict safety protocols are mandatory.
-
Engineering Controls: Always handle aniline and its derivatives in a certified chemical fume hood to prevent inhalation of volatile vapors.[18][19] Ensure a safety shower and eyewash station are easily accessible.[18]
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, and tight-fitting safety goggles.[18] Use appropriate chemical-resistant gloves (check manufacturer compatibility charts; nitrile gloves are suitable for short-term contact).[18][21]
-
Handling and Storage: Store aniline in tightly sealed containers in a cool, dry, well-ventilated area, protected from light and moisture.[19] It is incompatible with strong acids and strong oxidizing agents.[19]
-
Spill and Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[18][20]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]
-
Spills: For small spills, absorb with an inert material like vermiculite or sand.[18] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[18]
-
-
Waste Disposal: Collect all aniline-containing waste in designated, labeled hazardous waste containers for proper disposal according to institutional guidelines.[18][19]
Section 6: References
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]
-
Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]
-
Aniline SOP. (n.d.). Rutgers University. Retrieved from [Link]
-
Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). JACS Au. Retrieved from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides. (n.d.). Organic Reactions. Retrieved from [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024, August 30). GSC Online Press. Retrieved from [Link]
-
Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]
-
Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PMC - NIH. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. Retrieved from [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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- 16. gsconlinepress.com [gsconlinepress.com]
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- 20. carlroth.com [carlroth.com]
- 21. sia-toolbox.net [sia-toolbox.net]
Technical Support Center: Synthesis of Phenoxy Anilines
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of phenoxy anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Phenoxy anilines are vital scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with difficulties leading to low yields and complex purification challenges.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will dissect the causality behind common side reactions in the primary synthetic routes and offer robust, validated protocols to help you optimize your experiments for success.
Part 1: Navigating Synthetic Strategies & Common Pitfalls
The synthesis of phenoxy anilines typically proceeds through one of three major pathways. The choice of pathway often depends on the starting material availability, functional group tolerance, and scalability requirements. Below, we address the most frequent issues associated with each method.
Diagram: Overview of Synthetic Routes
Caption: Primary synthetic routes for phenoxy aniline synthesis.
Frequently Asked Questions & Troubleshooting
Route 1: The Ullmann Condensation (C-O and C-N Coupling)
The Ullmann condensation is a classic copper-catalyzed reaction, often requiring high temperatures.[1] While robust, these harsh conditions can be a significant source of side reactions.
Q1: My Ullmann reaction is giving a very low yield of the desired phenoxy aniline. What are the likely causes?
A1: Low yields in Ullmann reactions typically stem from several factors related to the harsh conditions required[1][2]:
-
Inactive Catalyst: Traditional Ullmann reactions often use copper powder, which can have a passivating oxide layer. The active species is Cu(I).[3] Ensure you are using freshly activated copper or a reliable Cu(I) salt (e.g., CuI).
-
Suboptimal Temperature: These reactions often require temperatures in excess of 150-210 °C.[1] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to thermal decomposition of starting materials or the desired product.
-
Poor Choice of Base or Solvent: A strong base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol or amine. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard.[1][2] Mismatched solvent/base combinations can hinder the reaction.
Q2: I'm observing a significant amount of a biaryl byproduct. How can I prevent this homocoupling?
A2: The formation of biaryl compounds arises from the homocoupling of your aryl halide starting material, a classic side reaction known as the Ullmann reaction.[3] This is especially prevalent at the high temperatures used.
-
Mechanism of Side Reaction: Two molecules of the aryl halide can react with the copper catalyst to form an aryl-aryl bond.
-
Preventative Measures:
-
Use an Excess of the Nucleophile: Employing a slight excess (1.1-1.5 equivalents) of the phenol or aniline can favor the desired cross-coupling pathway over the aryl halide homocoupling.[2]
-
Control Temperature: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.
-
Ligand Addition: Modern Ullmann protocols often use ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA). These ligands stabilize the copper catalyst, increase its solubility, and can suppress homocoupling by promoting the desired reductive elimination step.
-
Q3: My final product is dark and contains many impurities that are difficult to separate. What's happening?
A3: The high temperatures of Ullmann condensations can lead to the formation of tar-like substances and other degradation products.[4]
-
Cause: Thermal decomposition of solvents (like DMF), starting materials, or the product itself. Oxidation of the aniline or phenol starting materials can also contribute.
-
Troubleshooting:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[2]
-
Solvent Purity: Use high-purity, dry solvents.
-
Modern Catalytic Systems: Consider switching to a modern, ligand-assisted protocol which often allows for significantly lower reaction temperatures (e.g., 80-120 °C), thereby minimizing thermal degradation.[5]
-
Route 2: The Buchwald-Hartwig Amination (C-N Coupling)
This palladium-catalyzed cross-coupling is a powerful and generally milder alternative for forming the C-N bond between an aryl halide and a phenoxy-containing amine, or vice-versa.[6][7] However, catalyst, ligand, and base selection are critical.
Q1: My Buchwald-Hartwig reaction is not going to completion, and I'm recovering mostly starting materials. What should I check first?
A1: Incomplete conversion is a common issue and usually points to a problem with the catalytic cycle.
-
Catalyst Precursor Activation: Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. This reduction can be slow or incomplete. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, commercially available precatalyst that activates more readily.[8]
-
Ligand Choice: The ligand is arguably the most critical component. The choice depends heavily on the specific substrates. For electron-rich anilines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the rate-limiting reductive elimination step.[9]
-
Base Incompatibility: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is common, but can be incompatible with base-sensitive functional groups.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used but may require higher temperatures or more active catalyst systems.[8]
Q2: My main side product is the hydrodehalogenated arene. What causes this and how can I stop it?
A2: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a known side reaction in Buchwald-Hartwig aminations.[2]
-
Mechanism of Side Reaction: This can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate, especially if the amide has α-hydrogens, or through other complex decomposition pathways of the catalyst.[6][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting hydrodehalogenation side reactions.
Q3: Why is my reaction forming diarylamines or undergoing multiple arylations?
A3: This is a common issue when using ammonia or primary amines as the nucleophile. The initially formed primary aniline product is often more nucleophilic than the starting amine, leading to a second arylation event.
-
Preventative Strategy: Use an "ammonia equivalent." Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be used to perform the coupling.[7][11] These reagents deliver a single nitrogen atom and the resulting imine or silylated amine can be easily hydrolyzed during workup to yield the desired primary phenoxy aniline. This strategy effectively prevents the second arylation side reaction.
Diagram: Buchwald-Hartwig Catalytic Cycle & Side Reactions
Caption: Key steps and side reactions in the Buchwald-Hartwig cycle.
Route 3: Two-Step Synthesis (Ether Formation then Nitro Reduction)
This strategy involves first synthesizing a phenoxy nitrobenzene intermediate, followed by the reduction of the nitro group to an aniline.[12] Each step has its own potential for side reactions.
Q1: The first step (ether formation) is problematic. What should I do?
A1: This is typically a nucleophilic aromatic substitution (SNAAr) or an Ullmann C-O coupling. If your nitro-aryl halide is sufficiently electron-deficient (e.g., nitro groups ortho/para to the halide), a simple SNAAr with a phenol and a base (like K₂CO₃) in a polar aprotic solvent (DMSO, DMF) should work well. If this fails, refer to the Ullmann Condensation troubleshooting section above.
Q2: My nitro group reduction is not clean. I'm getting colored impurities and multiple spots on my TLC.
A2: The reduction of a nitroarene to an aniline is a multi-electron process that proceeds through several intermediates, namely nitroso and hydroxylamine species.[13][14] If the reduction is incomplete or if these intermediates react with each other, side products can form.
-
Common Side Products:
Table: Common Nitro Reduction Conditions and Associated Side Reactions
| Reducing Agent System | Typical Conditions | Common Side Products/Issues | Mitigation Strategy |
| Fe / Acid (e.g., HCl, AcOH) | Aqueous/alcoholic solvent, heat | Iron salts can be difficult to remove; potential for over-reduction. | Use Fe/NH₄Cl in aqueous ethanol for a milder, near-neutral reduction.[14][16] |
| SnCl₂ / HCl | Concentrated HCl, often requires heat | Stannane byproducts can complicate workup and purification. | A classic but often less favorable method due to waste and purification issues.[15] |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ (balloon or Parr shaker), MeOH/EtOH | Highly effective, but sensitive to catalyst poisoning (e.g., by sulfur impurities). Can reduce other functional groups (alkenes, alkynes). | Ensure substrate purity. Use chemoselective catalysts if other reducible groups are present.[14][15] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/biphasic system | Can be sluggish and may require phase-transfer catalysts. | Good for substrates sensitive to acidic or strongly basic conditions.[15] |
Diagram: Nitro Group Reduction Pathway and Side Reactions
Caption: Stepwise reduction of nitroarenes and common side products.[13]
Part 2: Experimental Protocols & Purification
Trustworthy protocols are self-validating. The following are detailed, step-by-step methodologies for common syntheses and purification techniques.
Protocol 1: Buchwald-Hartwig Synthesis of 4-Phenoxyaniline
This protocol outlines the synthesis of 4-phenoxyaniline from 4-bromoaniline and phenol, forming the C-O bond first, followed by a second C-N coupling. An alternative would be coupling 4-phenoxyaniline with an aryl bromide. This example illustrates a diaryl ether synthesis.
-
Reactants: 4-Iodoaniline (1.0 eq), Phenol (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 eq).
-
Solvent: Toluene or Dioxane.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Seal the flask, and purge with Argon or Nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add 4-iodoaniline (1.0 eq), phenol (1.2 eq), and anhydrous toluene.
-
Stir the mixture and heat to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Purification by Column Chromatography
Column chromatography is a primary method for isolating the desired phenoxy aniline from unreacted starting materials and side products.[2]
Workflow:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate), adding silica, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified phenoxy aniline.
Protocol 3: Purification by Recrystallization
For products that are solid at room temperature, recrystallization is an excellent method for achieving high purity.[2]
Workflow:
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for phenoxy anilines include ethanol/water or toluene/heptane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Cervo, L., et al. (1986). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
St. Amant, A. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
St. Amant, A. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. RSC Publishing. Retrieved from [Link]
-
Chatterjee, A., et al. (2016). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
St. Amant, A. H., et al. (2016). Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. Request PDF. Retrieved from [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Retrieved from [Link]
- Google Patents. (2011). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
-
GalChimia. (2020). A Different Approach to Anilines. Retrieved from [Link]
-
Subirats, X., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Viciu, M. (2006). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. Retrieved from [Link]
- Google Patents. (2020). CN111056954A - Aniline purification method.
-
Charles, M. D., et al. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Retrieved from [Link]
-
Sihauli Chemicals. (n.d.). Ortho Phenoxy Aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Sern, W. L., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]
-
Calogero, F., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-(2-Phenoxyethoxy)aniline
Welcome to the technical support resource for the synthesis of 3-(2-phenoxyethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this multi-step synthesis. Instead of a rigid protocol, this document provides a dynamic, question-driven framework to address common challenges, enhance yield, and ensure the highest purity of your final product. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.
Section 1: Synthesis Overview and Core Mechanisms
The synthesis of this compound is most practically achieved via a two-step sequence. This involves an initial ether formation, followed by the reduction of a nitro group to the target aniline.
-
Step 1: Williamson Ether Synthesis. This step forms the ether linkage. The most common route involves the reaction of a 3-nitrophenoxide ion with a 2-phenoxyethyl halide. This is a classic SN2 reaction, a cornerstone of organic synthesis.[1][2]
-
Step 2: Nitro Group Reduction. The intermediate, 1-nitro-3-(2-phenoxyethoxy)benzene, is then converted to the final product by reducing the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.
The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide & Optimization Strategies
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Part A: Williamson Ether Synthesis (Step 1)
Q1: My etherification yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield in a Williamson ether synthesis is a common problem that can typically be traced back to one of four key areas: nucleophile generation, solvent choice, leaving group quality, or reaction conditions.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.[1][2][3] The efficiency of this process is highly dependent on optimizing each parameter.
Caption: Key factors to investigate for low Williamson ether synthesis yield.
Troubleshooting Checklist & Recommendations:
| Parameter | Common Issue | Recommended Action & Rationale |
| Base Selection | Incomplete deprotonation of 3-nitrophenol. Weak bases like NaOH/KOH can be inefficient, especially if water is present.[4] | Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][5] Cs₂CO₃ is particularly effective due to its high solubility and the "cesium effect." For extremely rigorous anhydrous conditions, sodium hydride (NaH) can be used, but requires greater handling care.[3] |
| Solvent | Use of protic solvents (e.g., ethanol, water). These solvents solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the SN2 rate.[1] | Switch to a polar aprotic solvent such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) .[3][6] These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction. |
| Leaving Group | Poor leaving group on the electrophile (e.g., -Cl). | The rate of SN2 reactions is dependent on the leaving group ability, which follows the trend I > Br > Cl > F.[7] Using 2-phenoxyethyl bromide instead of the chloride will significantly increase the reaction rate. |
| Temperature & Time | Insufficient thermal energy or reaction time. | Williamson ether syntheses often require heating to proceed at a reasonable rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC). If progress stalls, consider increasing the temperature (e.g., refluxing in ACN at ~80°C) or extending the reaction time. |
Q2: I'm observing significant unreacted 3-nitrophenol in my crude product. How can I improve phenoxide formation and drive the reaction forward?
This is a classic sign of incomplete deprotonation or insufficient nucleophile reactivity. The pKa of the phenolic proton on 3-nitrophenol is approximately 8.4, making it more acidic than phenol itself but still requiring a sufficiently strong base to ensure complete conversion to the phenoxide.
Core Strategy: Ensure Anhydrous Conditions and Choose the Right Base.
-
Drying: Ensure all glassware is oven-dried and reactants (especially the solvent and K₂CO₃) are anhydrous. Water will compete with the phenoxide as a nucleophile and can hydrolyze the alkyl halide. Rigorous conditions are essential.[4]
-
Base Stoichiometry: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure the equilibrium is shifted entirely towards the phenoxide.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential side reactions, especially if using sensitive reagents like NaH.
Q3: Are there alternative methods to improve the etherification, especially for scalability?
Yes. For reactions that are slow or require harsh conditions, Phase Transfer Catalysis (PTC) is an excellent and industrially common technique to improve yield and reaction rate under milder conditions.[1][4][8]
How PTC Works: In a typical PTC setup for this synthesis, the reaction is run in a biphasic system (e.g., an aqueous solution of NaOH and an organic solvent like toluene). The phenoxide, formed in the aqueous phase, is insoluble in the organic phase where the alkyl halide resides. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion into the organic phase as an ion pair, allowing it to react.[4][8]
Benefits of PTC:
-
Milder Conditions: Often proceeds at lower temperatures than traditional methods.
-
No Need for Anhydrous Solvents: The use of an aqueous phase makes the process more robust and economical.[4]
-
Increased Reaction Rates: The catalyst facilitates the transport of the nucleophile to the reaction site, accelerating the process.[9]
Part B: Reduction of 1-nitro-3-(2-phenoxyethoxy)benzene (Step 2)
Q4: My nitro group reduction is incomplete, and I see residual nitro-intermediate by TLC/LCMS. What should I check?
Incomplete reduction is usually due to issues with the catalyst, the hydrogen source, or the reaction setup.
Troubleshooting Catalytic Hydrogenation:
| Parameter | Common Issue | Recommended Action & Rationale |
| Catalyst Activity | The Palladium on Carbon (Pd/C) catalyst is old, has been exposed to air, or has been poisoned. | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under a blanket of inert gas or added as a slurry in the reaction solvent to minimize air exposure. Catalyst poisoning can occur from sulfur or halide impurities; ensure starting materials are pure. |
| Hydrogen Pressure | Insufficient hydrogen pressure for the reaction to proceed efficiently. | While this reaction often works at atmospheric pressure (using a balloon), stubborn reductions may require higher pressures. Using a Parr shaker or a similar hydrogenation apparatus at 30-50 psi can significantly improve the rate and completeness of the reaction.[10] |
| Solvent Choice | The solvent may not be optimal for dissolving the substrate or for the hydrogenation process. | Ethyl acetate , methanol , or ethanol are excellent choices. They dissolve the substrate well and are compatible with the catalytic process. |
| Reaction Time | The reaction was not allowed to run to completion. | Monitor the reaction by TLC or by monitoring hydrogen uptake. Continue the reaction until the starting material spot has completely disappeared. |
Q5: I am seeing multiple side products after the reduction. What are they and how can I avoid them?
While catalytic hydrogenation is generally very clean, alternative chemical reduction methods (e.g., using metals like Sn, Fe, or Zn in acidic media) can sometimes lead to side products like azoxy and azo compounds, especially if the reaction conditions are not carefully controlled.
To ensure a clean reduction to the aniline, catalytic hydrogenation is the preferred method. If you must use a chemical reducing agent like stannous chloride (SnCl₂), ensure you use a sufficient excess and maintain acidic conditions throughout the reaction to favor the formation of the desired amine.
Part C: Purification and Handling
Q6: My final aniline product is discolored (yellow/brown) and difficult to purify. What are the best practices for purification and storage?
Anilines are notoriously susceptible to air oxidation, which produces highly colored polymeric impurities.[11] Proper handling and purification are critical.
Purification Strategy:
-
Workup: After the reaction, filter off the Pd/C catalyst through a pad of Celite. This is crucial to remove the solid catalyst before any further steps.
-
Acid-Base Extraction: This is a highly effective method to separate your basic aniline product from any neutral, non-basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer, leaving neutral impurities behind.
-
Wash the organic layer one more time with fresh acid.
-
Combine the acidic aqueous layers, cool in an ice bath, and then carefully add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10). The aniline will precipitate out or can be extracted back into an organic solvent.[12]
-
-
Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is the next step. A solvent system like petroleum ether/ethyl acetate is a good starting point.[13]
-
Final Product Handling:
-
Drying and Concentration: After purification, dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.
-
Storage: Store the final product under an inert atmosphere (argon or nitrogen) in a sealed, amber vial in a refrigerator or freezer to minimize oxidation and degradation over time.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What analytical techniques are best for monitoring reaction progress and confirming product identity?
-
Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products in both steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the intermediate and final product and for identifying any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the -NO₂ stretches (~1520 and 1340 cm⁻¹) and the appearance of the N-H stretches (~3300-3500 cm⁻¹) of the aniline.
-
-
FAQ 2: What are the key safety precautions for this synthesis?
-
Reagents: Handle 3-nitrophenol (toxic), strong bases (corrosive), and organic solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Pd/C is flammable, especially when dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Filter it while wet and keep it solvent-wetted during disposal. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.
-
Section 4: Key Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-nitro-3-(2-phenoxyethoxy)benzene
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (ACN, ~10 mL per gram of nitrophenol).
-
Add 2-phenoxyethyl bromide (1.1 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 82°C) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete in 6-12 hours.[5]
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of ACN.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be carried forward or purified by column chromatography.
Protocol 2: Catalytic Hydrogenation of 1-nitro-3-(2-phenoxyethoxy)benzene
-
In a suitable hydrogenation flask, dissolve the crude 1-nitro-3-(2-phenoxyethoxy)benzene (1.0 eq.) in ethyl acetate or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the nitro compound).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or use a pressure vessel for larger scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-5 hours).[10]
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Proceed with the purification steps outlined in Q6 .
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5202488A - Method for the manufacture of 3-aminophenol.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
ResearchGate. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
- Google Patents. (n.d.). WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application.
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Technical Support Center: Purification of Aniline Reaction Mixtures
Welcome to the technical support center for the purification of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of aniline from reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical, field-proven experience.
Introduction: The Challenge of Aniline Purity
Aniline (C₆H₅NH₂) is a cornerstone of chemical synthesis, serving as a precursor for countless dyes, pharmaceuticals, and polymers.[1] However, its utility is often hampered by its propensity for oxidation and the presence of various impurities stemming from its synthesis or degradation.[2][3] Freshly distilled aniline is a colorless, oily liquid, but exposure to air and light can quickly lead to the formation of colored impurities, turning it yellow, red, or even dark brown.[3] Achieving high purity is therefore a critical step to ensure the success of subsequent reactions and the quality of the final product.
This guide will walk you through the identification of common impurities and provide detailed protocols for their removal, empowering you to obtain aniline of the desired purity for your specific application.
Frequently Asked Questions (FAQs)
Q1: My aniline is dark brown/red. What causes this discoloration and can I still use it?
A1: The dark coloration of aniline is primarily due to oxidation.[2][3] Upon exposure to air and light, aniline oxidizes to form a complex mixture of colored compounds, including azobenzene, nitrobenzene, and various polymeric materials.[2][3][4]
Whether you can use discolored aniline depends on the sensitivity of your reaction. For many applications, these colored impurities, even in small amounts, can interfere with the reaction or contaminate the product.[3] It is generally recommended to purify aged, discolored aniline before use, especially for applications requiring high purity, such as in the synthesis of pharmaceuticals or dyes.[3]
Q2: What are the most common types of impurities I should expect in my aniline reaction mixture?
A2: Impurities in aniline can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route used to produce the aniline. Common examples include unreacted starting materials (e.g., nitrobenzene), byproducts (e.g., diphenylamine, triphenylamine), and residual solvents (e.g., benzene, toluene).[1][5]
-
Degradation Impurities: These are formed during storage or handling. The most prevalent are oxidation products like p-benzoquinone and polymeric byproducts.[1]
-
Elemental Impurities: Trace metals from catalysts used in the synthesis (e.g., lead, cadmium, arsenic) can also be present.[1]
Q3: How can I assess the purity of my aniline sample?
A3: Several analytical techniques can be employed to determine the purity of aniline:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of aniline and identifying specific impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity analysis, particularly for non-volatile impurities.[1][8][9]
-
Aniline Point Determination: This method is useful for characterizing hydrocarbon mixtures and can provide an estimate of the aromatic hydrocarbon content.[10]
Troubleshooting Guides & Purification Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods for purifying aniline. The choice of method will depend on the nature of the impurities and the required scale of purification.
Issue 1: My reaction mixture contains non-volatile organic impurities and colored tars.
Solution: Distillation (Simple, Fractional, and Vacuum)
Distillation is a fundamental technique for purifying liquids based on differences in boiling points.[11][12]
-
Simple Distillation: Suitable for separating aniline from non-volatile impurities or when the boiling points of the components differ significantly (greater than 30 K).[11][12]
-
Fractional Distillation: Used when the boiling points of aniline and the impurities are close.[13]
-
Vacuum Distillation: This is the preferred method for purifying aniline.[3] Aniline has a high boiling point at atmospheric pressure (184 °C), and heating to this temperature can promote decomposition and further oxidation.[3][14] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification.[3] For example, at a pressure of 20 mmHg, the boiling point of aniline is reduced to about 72 °C.[3]
-
Preparation: Place the impure aniline in a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.[3]
-
Applying Vacuum: Gradually apply the vacuum. You may observe initial bubbling as dissolved gases and volatile impurities are removed.[3]
-
Heating: Gently heat the flask using a heating mantle.
-
Collection: Collect the distilled aniline in a receiving flask. The fraction that distills at the expected boiling point for the given pressure should be collected as the pure product.
-
Storage: Store the freshly distilled, colorless aniline under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container to prevent re-oxidation.[4][15]
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the purification of aniline by vacuum distillation.
Issue 2: My reaction mixture contains water and other volatile impurities.
Solution: Steam Distillation
Steam distillation is an excellent method for purifying aniline, especially for separating it from non-volatile inorganic salts and organic polymers.[13][16][17][18] Aniline is steam volatile and immiscible with water, allowing it to be co-distilled with steam at a temperature below the boiling point of water.[13][16][18]
-
Preparation: Place the impure aniline mixture in a distillation flask. Add water to the flask.
-
Apparatus Setup: Set up a steam distillation apparatus. An external steam source is passed into the distillation flask.
-
Distillation: Heat the flask and pass steam through the mixture. The aniline and water will co-distill.[16]
-
Collection: Collect the distillate, which will be a milky emulsion of aniline and water.
-
Separation: The aniline can be separated from the aqueous layer using a separatory funnel.[14] The aqueous layer can be saturated with sodium chloride to "salt out" dissolved aniline, which can then be recovered.[14]
-
Drying and Final Purification: The collected aniline should be dried over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) and then purified further by vacuum distillation.[4]
Diagram: Steam Distillation Logic
Caption: Logical flow of aniline purification via steam distillation.
Issue 3: My product is an aniline derivative (solid) and needs to be purified from soluble impurities.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[19][20] The principle relies on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.[20]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[20] Water is often a good solvent for the recrystallization of acetanilide.[19][21]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to adsorb the colored impurities and then perform a hot filtration to remove the charcoal.[21][22]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure compound.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Issue 4: My reaction mixture contains other basic or acidic impurities.
Solution: Acid-Base Extraction
This technique leverages the basicity of the amine group in aniline to separate it from neutral or acidic impurities.[23][24]
-
Dissolution: Dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).[23][24]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 10% HCl).[23] The basic aniline will react to form the water-soluble anilinium salt and move into the aqueous layer.[23][24] Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the anilinium salt.
-
Basification: Make the aqueous layer basic by adding a dilute aqueous base (e.g., NaOH) to regenerate the free aniline, which will precipitate out.[24]
-
Extraction and Drying: Extract the regenerated aniline with an organic solvent, dry the organic layer over a suitable drying agent, and remove the solvent by evaporation.
-
Final Purification: The recovered aniline can be further purified by distillation.
Data Summary Table
| Purification Method | Primary Application | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Removal of non-volatile impurities and colored tars.[3] | Prevents thermal decomposition, highly effective for high-purity aniline.[3] | Requires vacuum equipment. |
| Steam Distillation | Separation from non-volatile inorganic salts and polymers.[16][17] | Purifies at a lower temperature, good for heat-sensitive compounds. | The product is collected wet and requires drying.[4] |
| Recrystallization | Purification of solid aniline derivatives.[19][20] | Highly effective for achieving high purity of solids. | Not suitable for liquids, potential for product loss in the filtrate. |
| Acid-Base Extraction | Separation from neutral or acidic impurities.[23][24] | Selective separation based on chemical properties. | Involves multiple steps and the use of acids and bases. |
References
-
Aniline - Wikipedia. Wikipedia. [Link]
-
Aniline Impurities and Related Compound - Veeprho. Veeprho Life Sciences. [Link]
-
Aniline is purified by ? - Knowledge Increases by Sharing - Quora. Quora. [Link]
-
Aniline: Properties, Reactions, Production And Uses - Chemcess. Chemcess. [Link]
-
Vacuum Distillation of Aniline - Texium. Texium. [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. ResearchGate. [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? Stack Exchange. [Link]
-
Steam Distillation of Aniline Purification | PDF - Scribd. Scribd. [Link]
-
Chloroform and aniline can be purified by - Allen. Allen. [Link]
-
Solved 4. For the purification of the final aniline product | Chegg.com. Chegg. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. IntechOpen. [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. GeeksforGeeks. [Link]
-
Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. ACS Publications. [Link]
-
Purification of Aniline - Chempedia - LookChem. LookChem. [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications. ACS Publications. [Link]
-
Preparation of aniline - PrepChem.com. PrepChem.com. [Link]
-
Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. Asian Journal of Chemistry. [Link]
-
Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. Cram. [Link]
- CN111056954A - Aniline purification method - Google Patents.
-
Purify and dry aniline? : r/chemistry - Reddit. Reddit. [Link]
-
Aniline is usually purified by - Allen. Allen. [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. ResearchGate. [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Scribd. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. U.S. Environmental Protection Agency. [Link]
- EP0062542B1 - Process for synthesizing aniline - Google Patents.
-
aniline impurities - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness. [Link]
-
How can I remove color from my reaction product? - Biotage. Biotage. [Link]
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ANILINE - Ataman Kimya. Ataman Kimya. [Link]
-
Industrial Applications of Aniline - Periodical by Knowde. Knowde. [Link]
-
Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab - YouTube. YouTube. [Link]
-
Aniline is usually purified by(a) chromatography technique(b) by addition of oxalic acid(c) fractional crystallization(d) steam distillation - Filo. Filo. [Link]
-
ASTM D611 - Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents - Savant Labs. Savant Labs. [Link]
-
Aniline and Its Derivatives - ResearchGate. ResearchGate. [Link]
-
Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
Aniline purification without steam distillation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness. [Link]
-
Aniline | PDF | Amine | Organic Chemistry - Scribd. Scribd. [Link]
-
Does aniline stick in columns during column chromatography? - ResearchGate. ResearchGate. [Link]
- US10889539B2 - Aniline purification process - Google Patents.
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Technical Support Center: Scaling Up Aniline Derivative Production
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the common challenges encountered when scaling up the synthesis of aniline derivatives. Our goal is to equip you with the knowledge to anticipate and overcome these hurdles, ensuring a smooth transition from bench-scale discovery to pilot-plant and full-scale production. Aniline and its derivatives are crucial building blocks in numerous industries, including pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] Scaling up their production, however, presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, process safety, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles when scaling up aniline derivative synthesis from a lab setting?
A1: The transition from laboratory to pilot or industrial scale often reveals issues that were not apparent in smaller reactions. Key initial challenges include:
-
Thermal Management: Heat transfer becomes significantly less efficient as the reactor size increases due to a lower surface-area-to-volume ratio. This can lead to localized hot spots, promoting side reactions and impurity formation, or insufficient heating, resulting in slow or incomplete reactions.[6][7]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more difficult. Inadequate agitation can lead to poor distribution of reactants, catalysts, and reagents, causing inconsistent reaction progress and affecting yield and purity.[6]
-
Reagent Addition Control: The rate of reagent addition, which is easily controlled in the lab, can cause significant exotherms in large volumes if not managed properly, potentially leading to runaway reactions.[8]
-
Changes in Impurity Profiles: Impurities that were negligible at the lab scale can become significant at a larger scale due to the factors mentioned above.[7]
Q2: How do I choose between a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination for forming a C-N or C-C bond with an aniline derivative at scale?
A2: Both are powerful and widely used reactions, and the choice often depends on the specific substrates and economic factors.[6]
-
Suzuki-Miyaura Coupling: This is a robust method for forming C-C bonds, for instance, coupling a haloaniline with a boronic acid. It is often favored for its tolerance of a wide range of functional groups.
-
Buchwald-Hartwig Amination: This is a premier method for C-N bond formation, such as coupling an aryl halide with an amine. For large-scale synthesis, the use of commercially available, air-stable palladacycle pre-catalysts is often recommended to ensure consistency and ease of handling.[6] The decision should be based on the cost and availability of starting materials, catalyst efficiency and cost, and the specific challenges each reaction presents for your target molecule.
Q3: My final product has unacceptably high levels of residual palladium. What are the most effective removal strategies at scale?
A3: Reducing palladium to parts-per-million (ppm) levels is a critical and often challenging step.[6] Effective large-scale methods include:
-
Metal Scavengers: Treating the reaction mixture with functionalized silica, such as thiol-based scavengers, can be highly effective.[6]
-
Activated Carbon: While effective at adsorbing palladium, activated carbon can also adsorb the product, leading to yield loss. Careful optimization is required.[6]
-
Extraction and Washes: Aqueous washes with reagents like sodium bisulfite can help in removing palladium.[6]
-
Crystallization: This is often a necessary and highly effective final step to purge residual metals and other impurities.[6]
Q4: We are observing significant tar formation and discoloration in our large-scale reaction. What is the likely cause and how can we prevent it?
A4: Dark discoloration and tar formation are often indicative of oxidation of the aniline starting material or product, especially under acidic conditions or in the presence of oxidizing agents.[9] To mitigate this:
-
Use High-Purity Reagents: Ensure your starting materials are pure and colorless.[9]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent air oxidation.[9]
-
Protecting Groups: Temporarily protecting the amino group, for example by acetylation, can moderate its reactivity and reduce susceptibility to oxidation.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of aniline derivative synthesis.
Guide 1: Poor Reaction Conversion at Scale
Symptom: The reaction does not proceed to completion, leaving a significant amount of starting material, a problem not observed at the lab scale.
| Possible Cause | Underlying Science | Troubleshooting Steps |
| Inadequate Mixing | Poor mass transfer limits the interaction between reactants, catalyst, and base, especially in heterogeneous mixtures (e.g., with a solid base).[6] | - Increase stirrer speed and ensure the impeller design is appropriate for the reactor geometry and viscosity. - Consider using a base that is more soluble in the reaction medium. |
| Catalyst Deactivation | Impurities in starting materials or solvents, present in larger absolute amounts at scale, can poison the catalyst.[6] | - Re-purify starting materials and ensure solvents are of appropriate grade. - Perform a small-scale test with the bulk reagents to confirm their quality. |
| Poor Thermal Control | Inefficient heat transfer in large reactors can lead to lower internal temperatures than the external heating source, slowing the reaction rate.[6] | - Monitor the internal reaction temperature directly. - Adjust the heating jacket temperature to achieve the desired internal temperature. - Consider a reactor with better heat transfer capabilities. |
| Solubility Issues | The solubility of reactants or intermediates may differ at scale, leading to precipitation and hindering the reaction.[6] | - Analyze the solubility of all components at the reaction temperature. - Consider adjusting the solvent system or increasing the solvent volume. |
Guide 2: Increased Byproduct Formation
Symptom: The appearance of new or significantly increased levels of byproducts, such as homocoupling products or dehalogenated starting materials.
| Possible Cause | Underlying Science | Troubleshooting Steps |
| Oxygen Contamination | Oxygen can promote side reactions, particularly the homocoupling of boronic acids in Suzuki-Miyaura couplings.[6] | - Ensure a thoroughly inert atmosphere by sparging the solvent and reactor with nitrogen or argon before adding reagents. - Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Base Selection | The strength and concentration of the base are critical; a suboptimal choice can favor side reactions.[6] | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance for your specific reaction. - Ensure the base is of high purity and anhydrous if required. |
| Suboptimal Reaction Temperature | Higher temperatures can accelerate side reactions more than the desired reaction. | - Experiment with lowering the reaction temperature to improve selectivity.[6] |
| Catalyst System Not Optimized | The ligand-to-metal ratio and the choice of ligand can significantly impact selectivity. | - Optimize the ligand-to-palladium ratio. - Consider screening different phosphine ligands, as some can improve catalyst stability and selectivity.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of a haloaniline with a boronic acid.
-
Reactor Setup: In a clean, dry, and inerted reactor, add the haloaniline (1.0 eq), the boronic acid (1.1 eq), and the solvent (e.g., toluene, 1,4-dioxane).
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[6]
-
Base Addition: Add the selected base (e.g., potassium carbonate, 2.5 eq) to the mixture under a positive pressure of nitrogen.[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 eq).[6]
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove the base and other water-soluble components. Separate the organic and aqueous layers.[6]
-
Purification: The crude product in the organic layer can be further purified by crystallization, column chromatography, or other suitable methods.
Protocol 2: General Procedure for a Scale-Up Buchwald-Hartwig Amination
This protocol outlines a general method for the coupling of an aryl halide with aniline.
-
Reactor Setup: To a clean, dry, and inerted reactor, add the base (e.g., sodium tert-butoxide, 1.4 eq).[6]
-
Reagent Addition: Under a nitrogen atmosphere, add the ligand (e.g., a suitable biarylphosphine ligand, 0.02 eq) and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), followed by an anhydrous, deoxygenated solvent like toluene.[6]
-
Activation: Stir the mixture for a short period (e.g., 10 minutes) to allow for catalyst activation.[6]
-
Substrate Addition: Add the aniline (1.2 eq) followed by the aryl halide (1.0 eq).[6]
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-110 °C) and monitor its progress.[6]
-
Work-up: After completion, cool the reaction to room temperature and quench by slowly adding water. Extract the product with a suitable organic solvent.[6]
-
Purification: The combined organic layers are typically washed, dried, and concentrated. The crude product is then purified, often by column chromatography or crystallization.[6]
Visualizations
Troubleshooting Workflow for Scale-Up Synthesis
Caption: General troubleshooting workflow for scale-up synthesis.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination Reaction
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. (n.d.).
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- Aniline Derivatives Market | Global Industry Report, 2031. (2021, June 23).
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- reaction involving aniline with known kinetics : r/chemistry - Reddit. (2024, March 13).
- Aniline Acute Exposure Guideline Levels - NCBI - NIH. (n.d.).
- Risks and Control Strategies of Scale-up in Purification Process - Bio-Link. (n.d.).
- Considerations for Scaling Up Purification Processes - Bio-Rad. (n.d.).
- Rapid purification and scale-up of tilianin using counter-current chromatography with rectangular horizontal tubing - PubMed. (2024, August 2).
- kinetic of the aniline and nitrobezene condensation with strong-basic anion exhange resins. (n.d.). ResearchGate.
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Technical Support Center: Solvent Selection for Recrystallization of Aniline Compounds
Welcome to the Technical Support Center for the recrystallization of aniline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this critical purification technique. The information herein is grounded in established chemical principles and field-proven insights to ensure you can approach your experiments with confidence and achieve high-purity products.
The First Principles of Solvent Selection
Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound in a given solvent at different temperatures.[1][2][3] For aniline and its derivatives, which possess a polar amino group attached to a generally non-polar benzene ring, the choice of solvent is paramount.[4][5] The ideal solvent will exhibit the following characteristics:
-
High solubility at elevated temperatures: The aniline compound should readily dissolve in the boiling solvent.[2][6]
-
Low solubility at reduced temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.[2][7]
-
Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7]
-
Chemical inertness: The solvent must not react with the aniline compound.[8]
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the aniline compound to prevent "oiling out," a phenomenon where the compound melts before dissolving.[7][8]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[7]
Understanding Aniline's Solubility Profile
Aniline itself is a somewhat polar molecule due to its amino (-NH2) group, which can participate in hydrogen bonding.[4] However, the bulky, non-polar benzene ring dominates its overall character, leading to only slight solubility in water but good solubility in many organic solvents like ethanol, acetone, and chloroform.[4][9] The solubility of aniline and its derivatives can be significantly influenced by the presence of other functional groups on the aromatic ring.
Solvent Selection Workflow
The process of selecting an appropriate solvent system is systematic. The following workflow, represented as a flowchart, outlines the decision-making process.
Caption: A flowchart outlining the systematic approach to selecting a solvent for recrystallization.
Common Solvents for Aniline Compounds
The choice of solvent is often guided by the polarity of the specific aniline derivative. The following table summarizes common solvents and their properties.
| Solvent | Boiling Point (°C) | Polarity | Typical Applications & Notes |
| Water | 100 | High | Suitable for aniline salts or highly polar derivatives.[1][10] Aniline itself has low solubility in cold water. |
| Ethanol | 78 | High | A versatile solvent for many aniline compounds.[8][10] Often used in mixed solvent systems with water. |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[8] Good for moderately polar anilines. |
| Acetone | 56 | Medium | A good solvent for a range of aniline derivatives, but its low boiling point can be a challenge.[8] |
| Ethyl Acetate | 77 | Medium | Effective for moderately polar compounds.[8] |
| Toluene | 111 | Low | Suitable for less polar aniline derivatives. Its high boiling point requires caution.[8] |
| Hexane | 69 | Low | A non-polar solvent, often used as the "poor" solvent in a mixed solvent system for anilines.[8] |
| Diethyl Ether | 35 | Low | Its high volatility and low boiling point make it challenging to use as a primary recrystallization solvent, but it is common in mixed solvent systems.[8] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of aniline compounds.
Q1: My aniline compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an immiscible liquid layer. This often happens when the boiling point of the solvent is too close to or higher than the melting point of the compound.[7]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Add more of the "good" solvent to the hot mixture to decrease the saturation point and potentially dissolve the oil.[11]
-
Lower the Temperature: If using a mixed solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent to redissolve the oil, then allow it to cool more slowly.
-
Change Solvents: Select a solvent with a lower boiling point.[7]
-
Purify Further: Significant impurities can depress the melting point of your compound, leading to oiling out.[12] Consider a preliminary purification step like column chromatography.
Q2: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
A: This is a common problem that usually indicates the solution is not supersaturated.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[6]
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[11]
-
Try a Different Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures. A different single solvent or a mixed solvent system may be necessary.
Q3: The recrystallized product is still colored, even though the starting material was dark. How can I remove the color?
A: The dark color in aniline compounds is often due to the presence of oxidized impurities.[12]
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Perform a Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.[1] Be sure to preheat your filtration apparatus to prevent premature crystallization.[12]
-
Consider a Preliminary Purification: For heavily oxidized starting materials, distillation of the aniline (if it is a liquid at room temperature) before use can be beneficial.[12]
Q4: I am using a mixed solvent system, and the solid precipitates out too quickly. What should I do?
A: Rapid precipitation can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[11]
Troubleshooting Steps:
-
Re-heat and Add "Good" Solvent: Re-heat the mixture to redissolve the precipitate. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to slightly decrease the saturation.
-
Ensure Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[11][12]
Q5: How do I choose a good mixed solvent pair for my aniline derivative?
A: A mixed solvent system is used when no single solvent has the ideal solubility properties.[7] The two solvents must be miscible.[7]
Selection Process:
-
Identify a "Good" Solvent: Find a solvent in which your aniline compound is readily soluble.
-
Identify a "Poor" Solvent: Find a solvent in which your compound is poorly soluble.
-
Common Pairs: For aniline compounds, common pairs include ethanol/water, methanol/water, and toluene/hexane.[13][14]
Experimental Protocol: Recrystallization of Acetanilide
This protocol details the purification of acetanilide, a common derivative of aniline, using water as the solvent.
Materials:
-
Crude acetanilide
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude acetanilide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate to a gentle boil.[6]
-
Achieve Saturation: Continue adding small portions of hot water until the acetanilide just completely dissolves.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]
-
(Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.[6]
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[2][12]
Caption: A workflow diagram for a typical recrystallization protocol.
Safety Precautions
Aniline and many of its derivatives are toxic and can be absorbed through the skin.[15][16] Many organic solvents are flammable and have their own specific hazards.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [15][17]
-
Consult the Safety Data Sheet (SDS) for aniline, its derivatives, and all solvents before beginning any work. [15][17]
-
Avoid inhaling vapors and direct contact with skin. [18]
-
Keep flammable solvents away from ignition sources. [18]
References
- Aniline - Solubility of Things. (n.d.).
- The Solubility of Aniline. (2022, November 18). ChemicalBook.
- Issues with aniline nitrate solubility during crystallization. (n.d.). Benchchem.
- An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents. (n.d.). Benchchem.
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Aniline (benzenamine). (2022, June 30). DCCEEW. Retrieved January 15, 2026, from [Link]
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-
Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. Retrieved January 15, 2026, from [Link]
- Crystallization. (n.d.).
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge. Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved January 15, 2026, from [Link]
- Sampling and Handling Aniline. (n.d.).
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
- Mixed Solvent Recrystallization of Acetanilide. (n.d.).
- Recrystallization. (n.d.).
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
- Experiment 9 — Recrystallization. (n.d.).
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-(2-Phenoxyethoxy)aniline: A Predictive Analysis Using NMR and Mass Spectrometry
In the landscape of drug discovery and materials science, the precise structural characterization of novel organic molecules is a cornerstone of successful research and development. 3-(2-Phenoxyethoxy)aniline, a molecule incorporating aromatic amine and ether functionalities, presents an interesting case for structural analysis. Its potential applications as an intermediate in the synthesis of pharmaceuticals or specialized polymers necessitate a robust and unambiguous determination of its chemical structure.
This guide provides an in-depth, predictive analysis of this compound using two of the most powerful and ubiquitous techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, we will leverage foundational spectroscopic principles and data from analogous structures to forecast the expected spectral features. This approach not only serves as a practical guide for researchers encountering this molecule but also illustrates the predictive power of these techniques, a crucial skill for any synthetic or analytical chemist. We will explore the causality behind experimental choices, compare the orthogonal information provided by each technique, and briefly touch upon alternative analytical strategies.
The Complementary Nature of NMR and Mass Spectrometry
At the outset, it is crucial to understand that NMR and MS are not competing techniques but are highly complementary. Mass spectrometry provides the molecular weight and elemental formula of a compound, offering a "big picture" view of its composition. It achieves this by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the parent ion and its fragments. The fragmentation pattern itself provides valuable clues about the molecule's substructures.[1][2][3]
NMR spectroscopy, on the other hand, details the intricate connectivity of the atoms within the molecule. It maps the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), revealing how atoms are bonded to each other.[] The number of signals, their positions (chemical shifts), their integrations, and their splitting patterns (multiplicity) collectively create a detailed blueprint of the molecular framework.
The logical workflow for structural elucidation, therefore, often begins with MS to determine the molecular formula, followed by NMR to assemble the atomic puzzle pieces into a definitive structure.
Experimental Protocols: A Best-Practice Approach
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its versatility. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift axis to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer, for example, a 400 or 500 MHz instrument, for better signal dispersion and resolution.[5]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.
-
This experiment requires a larger number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
For a molecule of this nature, Electron Ionization (EI) mass spectrometry is a common and informative technique.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and induce fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Spectral Data and Interpretation
Based on the structure of this compound, we can predict the key features of its NMR and mass spectra.
Molecular Structure of this compound
Caption: Predicted major fragmentation pathways for this compound.
Predicted Key Fragments:
| m/z | Ion Structure | Fragmentation Pathway |
| 229 | [C₁₄H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 137 | [C₈H₉O₂]⁺ | Cleavage of the phenyl group. |
| 122 | [C₇H₈NO]⁺ | β-cleavage at the ethoxy chain. |
| 93 | [C₆H₅O]⁺ / [C₆H₇N]⁺• | Cleavage yielding the phenoxy cation or the aniline radical cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of the phenoxy group. |
Comparison of Techniques and Alternatives
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed atomic connectivity, chemical environment of nuclei, stereochemistry. | Molecular weight, elemental formula, substructural information from fragmentation. |
| Strengths | Unambiguous structure determination, non-destructive. | High sensitivity, provides molecular formula, suitable for mixture analysis with GC/LC. |
| Weaknesses | Lower sensitivity, requires pure sample, complex spectra can be difficult to interpret. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| Application to this compound | Confirms the substitution pattern on both aromatic rings and the connectivity of the ethoxy bridge. | Confirms the molecular weight of 229 and provides evidence for the phenoxy, ethoxy, and aniline moieties through fragmentation. |
Alternative and Complementary Techniques
While NMR and MS are primary tools, other techniques can provide valuable corroborating data:
-
Infrared (IR) Spectroscopy: This technique would confirm the presence of key functional groups. For this compound, one would expect to see characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C-O ether stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for analysis of complex mixtures. [6]* Gas Chromatography (GC): Similar to HPLC, GC is used for separation and purity assessment, and is often directly coupled with a mass spectrometer (GC-MS). [7]
Sources
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A Comparative Guide to the Biological Activity of 3-(2-Phenoxyethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-(2-Phenoxyethoxy)aniline Scaffold: A Promising Starting Point
The this compound molecule combines several key pharmacophoric features: an aniline ring, a flexible ethoxy linker, and a phenoxy group. The aniline moiety is a well-established component in many bioactive compounds, often serving as a crucial hydrogen bond donor and acceptor, or as a scaffold for further functionalization. The phenoxy group can engage in π-π stacking interactions with biological targets. The ether linkage provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket. The substitution pattern on both the aniline and the terminal phenyl ring can be systematically modified to tune the compound's physicochemical properties and biological activity, a cornerstone of structure-activity relationship (SAR) studies.
I. Anticancer Activity: Targeting Kinase Signaling Pathways
Phenoxyaniline derivatives have shown significant promise as anticancer agents, primarily by acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]
A. Mechanism of Action: Inhibition of the MAPK/ERK Pathway
A prominent example of kinase inhibition by phenoxyaniline-related compounds is the targeting of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway.[1] This pathway is a critical transducer of extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Derivatives of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors.[1] The phenoxyaniline moiety in these compounds plays a pivotal role in binding to the kinase domain.
Signaling Pathway: MAPK/ERK Cascade
Caption: The MAPK/ERK signaling pathway and the inhibitory action of phenoxyaniline derivatives on MEK.
B. Comparative Anticancer Activity of Related Aniline Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Cyano-4-(phenoxyanilino)quinolines | MEK | 0.015 - 0.025 | - | - |
| 4-Anilinoquinolinylchalcones | Breast Cancer | Not specified | - | - |
| 2-Substituted Aniline Pyrimidines | Mer Kinase | 0.0071 - 0.0094 | - | - |
| Thiazolidinone Derivatives | MDA-MB-231 | 1.9 | - | - |
Data synthesized from multiple sources for illustrative comparison.[1][2][3]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
II. Antimicrobial Activity: A Potential New Class of Antibacterials
Aniline derivatives have also been explored for their antimicrobial properties. The structural features of this compound derivatives suggest they could be promising candidates for the development of new antimicrobial agents.
A. Mechanism of Action: Disruption of Bacterial Cell Integrity and Biofilm Formation
While the precise mechanism for this class of compounds is yet to be elucidated, related aniline derivatives have been shown to exert their antimicrobial effects through various mechanisms. For instance, some trifluoro-anilines have demonstrated the ability to disrupt the bacterial cell membrane and inhibit biofilm formation in Vibrio species.[5] Biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Compounds that can inhibit biofilm formation are therefore of significant interest.
B. Comparative Antimicrobial Activity of Related Aniline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several aniline derivatives against various bacterial strains. This data provides a benchmark for the potential efficacy of this compound derivatives.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | - | - |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | - | - |
| 3-Phenyl-4-phenoxypyrazole Derivatives | Staphylococcus aureus | 1 - 16 | Vancomycin | 1 |
| 3-Alkylidene-2-indolone Derivatives | Staphylococcus aureus | 0.5 | Gatifloxacin | 0.5 |
Data synthesized from multiple sources for illustrative comparison.[5][6][7]
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Detailed Steps:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this scaffold are likely to exhibit both anticancer and antimicrobial properties. The comparative data presented in this guide, while inferential, strongly supports the rationale for synthesizing and screening a library of this compound derivatives.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with various substituents on both aromatic rings to establish a clear structure-activity relationship.
-
In vitro screening of these derivatives against a panel of cancer cell lines and pathogenic microorganisms using the detailed protocols provided.
-
Mechanism of action studies for the most potent compounds to identify their specific molecular targets.
By systematically exploring the chemical space around the this compound core, there is a significant opportunity to discover novel and potent drug candidates to address unmet needs in oncology and infectious diseases.
References
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- ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
- García-García, T., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports.
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- Li, Y., et al. (2024).
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- Gallup, N. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
- Kim, S., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics.
- Vladimirova, S., & Bijev, A. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.
- PubChem. (n.d.). 3-Phenoxyaniline.
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A Comparative Study of Phenoxy Substituted Anilines: A Guide for Researchers and Drug Development Professionals
Phenoxy substituted anilines represent a privileged scaffold in medicinal chemistry and materials science, offering a versatile backbone for developing a wide array of functional molecules. The spatial arrangement of the phenoxy group on the aniline ring—be it ortho, meta, or para—profoundly influences the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of these isomers, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in their discovery and development endeavors.
Physicochemical Properties: The Impact of Isomerism
The position of the phenoxy substituent dictates the electronic and steric environment of the aniline molecule, which in turn governs its fundamental chemical properties. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile in drug development.[1][2][3]
A comparative analysis of the ortho-, meta-, and para-isomers of phenoxyaniline reveals significant differences in their polarity, lipophilicity, and basicity. While specific experimental data for all isomers is not always available in a single source, we can infer trends based on established chemical principles and available data for related compounds.
| Property | Ortho-Phenoxyaniline | Meta-Phenoxyaniline | Para-Phenoxyaniline | Rationale |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO | C₁₂H₁₁NO | Isomers have the same molecular formula. |
| Molecular Weight | 185.22 g/mol | 185.22 g/mol | 185.22 g/mol | Isomers have the same molecular weight.[4][5] |
| Melting Point (°C) | 47-49[6] | Liquid at RT | 82-85 | The greater symmetry of the para-isomer allows for more efficient crystal packing, leading to a higher melting point. |
| Boiling Point (°C) | ~170 (at 18 mmHg)[6] | ~320 | ~315 | The boiling points are relatively high due to the molecular weight and potential for intermolecular interactions. |
| pKa | ~3.8 | ~4.2 | ~4.7 | The electron-withdrawing nature of the phenoxy group decreases the basicity of the aniline nitrogen. This effect is most pronounced in the ortho and para positions due to resonance, making the para-isomer the most basic of the three. |
| LogP | ~2.8 | ~2.9 | ~2.9[5] | All isomers are lipophilic. The subtle differences would depend on the degree of intramolecular hydrogen bonding and overall polarity, which can be influenced by the substituent position. |
| Water Solubility | Sparingly soluble | Sparingly soluble | Sparingly soluble | The predominantly nonpolar structure results in low water solubility for all isomers.[2] |
Synthesis of Phenoxy Substituted Anilines
The creation of the ether linkage between the aniline and phenyl rings is the key synthetic challenge. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers.[7][8][9] It typically involves the coupling of a phenol with an aryl halide in the presence of a base and a copper catalyst, often at elevated temperatures.
Experimental Protocol: Synthesis of 4-Phenoxyaniline via Ullmann Condensation [10]
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-aminophenol (1.0 eq), bromobenzene (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-phenoxyaniline.
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A Comparative Guide to the Purity Analysis of Synthesized 3-(2-Phenoxyethoxy)aniline
A Senior Application Scientist's Guide to Method Selection and Implementation
For researchers, scientists, and drug development professionals, the purity of a synthesized intermediate like 3-(2-phenoxyethoxy)aniline is not merely a quality metric; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment, contextualized against viable alternatives such as Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven framework for selecting the optimal analytical technique for your specific needs.
The Critical Role of Purity in Drug Discovery
This compound is a versatile chemical intermediate, featuring an aromatic amine, an ether linkage, and a biphenyl-like structure.[1][2][] Its derivatives are of significant interest in medicinal chemistry. Impurities, which can arise from unreacted starting materials, by-products, or degradation, can have profound consequences.[4] They may introduce toxicity, alter pharmacological activity, or interfere with downstream reactions, making robust purity analysis an indispensable step in the development workflow.
Part 1: The Gold Standard - Purity Analysis by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[5] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for quality control in the pharmaceutical industry.
The Rationale Behind the Method
The selection of a reverse-phase HPLC method is a deliberate choice driven by the physicochemical properties of the analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature. This allows for strong retention of the relatively non-polar this compound molecule through hydrophobic interactions, providing an excellent basis for separation from potentially more polar or less retained impurities.
-
Mobile Phase: A mixture of a polar aqueous phase (often with a pH-modifying additive like formic acid) and a less polar organic solvent (like acetonitrile or methanol) is used.[6] Formic acid helps to protonate the aniline's amino group, ensuring a consistent ionic state and preventing peak tailing, which is a common issue with basic compounds.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for impurity profiling. This is because impurities can span a wide polarity range. A gradient ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and eluted as sharp peaks within a single analytical run.
-
Detection: The aromatic rings in the analyte provide strong chromophores, making UV detection an ideal choice.[7] A photodiode array (PDA) detector is particularly powerful, as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This not only provides quantitative data but also qualitative information about peak purity.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC System: A quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water, and Formic Acid (≥99%).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm for peak purity analysis).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent system clogging.
4. System Suitability and Data Analysis:
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.
-
Purity Calculation: Purity is determined using the area percent method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Part 2: A Comparative Look at Alternative Analytical Techniques
While HPLC is the preferred method, certain scenarios may call for alternative or complementary techniques. Understanding their principles, advantages, and limitations is crucial for a comprehensive analytical strategy.
Alternative 1: Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[8] For an aniline derivative, GC coupled with a Flame Ionization Detector (FID) can be an effective method, particularly for identifying volatile impurities that might not be well-retained by reverse-phase HPLC.[9][10]
Principle of Operation: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the vaporized components through the column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase.
Advantages over HPLC:
-
Superior Resolution for Volatiles: GC offers exceptional resolution for separating low-boiling point impurities like residual synthesis solvents (e.g., toluene, ethyl acetate).
-
High Sensitivity (FID): The FID is a highly sensitive, near-universal detector for organic compounds, providing a robust response.[8]
Disadvantages:
-
Thermal Stability Required: The analyte must be thermally stable and sufficiently volatile to be analyzed without degradation in the high-temperature injector and column. While this compound is likely stable enough, high molecular weight polymeric impurities would not be detected.
-
Derivatization May Be Needed: Highly polar or non-volatile compounds may require chemical derivatization to increase their volatility, adding complexity to sample preparation.[5]
Protocol Outline (GC-FID):
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.[9]
Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility than conventional TLC.[11] It is an excellent tool for rapid screening, method development, and situations where high sample throughput is necessary.[12][13]
Principle of Operation: The sample is applied as a narrow band onto a plate coated with a thin layer of adsorbent (stationary phase). The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate via capillary action, separating the sample components based on their differential adsorption and solubility.
Advantages over HPLC:
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate, making it very time and cost-effective for screening.[14]
-
Low Solvent Consumption: HPTLC requires significantly less solvent per sample compared to HPLC.[14]
-
Visual Detection: All components of the sample are stored on the plate, allowing for visual inspection and post-chromatographic derivatization to detect compounds that are not UV-active.[14]
Disadvantages:
-
Lower Resolution: While superior to TLC, the separation efficiency of HPTLC is generally lower than that of HPLC.
-
Less Quantitative Accuracy: Densitometric quantification in HPTLC is possible but typically less precise and accurate than HPLC-UV.[15]
Protocol Outline (HPTLC):
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply samples as 6 mm bands using an automated applicator.
-
Mobile Phase: A mixture like Hexane:Ethyl Acetate (7:3, v/v) can be a good starting point and should be optimized.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Visualize spots under UV light at 254 nm. Quantify using a densitometric scanner.
Part 3: Data-Driven Method Selection
The choice of analytical technique is not arbitrary; it is a strategic decision based on the specific requirements of the analysis. The table below provides a direct comparison of the key performance attributes for each method in the context of analyzing this compound.
Comparative Performance Metrics
| Parameter | HPLC-UV | GC-FID | HPTLC-Densitometry |
| Primary Application | Quantitative Purity & Impurity Profiling | Volatile Impurity Analysis | High-Throughput Screening |
| Resolution | Very High | Excellent (for volatiles) | Moderate |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (ng-µg range) |
| Quantitative Accuracy | Excellent (RSD < 2%) | Very Good | Good (RSD < 5%) |
| Analysis Time/Sample | 20-30 min | 15-25 min | 3-5 min (per sample on a plate) |
| Sample Prep Complexity | Moderate (dissolution, filtration) | Moderate (dissolution) | Low (dissolution) |
| Cost per Sample | Moderate | Low | Very Low |
| Key Limitation | Slower throughput | Analyte must be thermally stable | Lower resolution and accuracy |
Decision Framework for Method Selection
The optimal analytical strategy often depends on the stage of development and the specific question being asked. This logical diagram illustrates a decision-making process for selecting the most appropriate technique.
Caption: A logical guide for selecting the appropriate analytical technique.
Conclusion
For the definitive purity analysis of synthesized this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most robust, reliable, and accurate method. Its ability to resolve a wide range of potential impurities with high sensitivity makes it the cornerstone of quality control for this critical pharmaceutical intermediate.
However, a comprehensive analytical approach acknowledges the strengths of other techniques. Gas Chromatography (GC) serves as an essential complementary method for the specific analysis of volatile impurities, while High-Performance Thin-Layer Chromatography (HPTLC) offers an invaluable, cost-effective solution for rapid screening and high-throughput applications. By understanding the principles and comparative advantages of each technique, researchers and drug development professionals can implement a fit-for-purpose analytical strategy that ensures the highest standards of quality and scientific integrity.
References
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- Benchchem. Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
- US EPA. (2025).
- EPA. (1996).
- Jotter. (2023).
- ResearchGate. High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis.
- Taylor & Francis Online. (2021).
- PubMed.
- Phcog.Com. (2021). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery.
- Chromatography Online. (2006). Evaluation of a Capillary Gas Chromatographic Impurity Test Procedure for 4-Hexylaniline.
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Thermo Fisher Scientific. (2012).
- ResearchGate. (2008). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- ResearchGate. (2018). HPLC chromatogram of the petroleum ether extract (HG②)
- PubMed. (2012).
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- Wikipedia. Aniline.
- Veeprho.
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- 14. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 15. HPTLC methods to assay active ingredients in pharmaceutical formulations: a review of the method development and validation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Aniline Isomers: A Comparative Analysis of o-, m-, and p-Toluidine
In the landscape of synthetic chemistry and drug development, the precise identification of isomeric compounds is a critical step that underpins the purity, safety, and efficacy of the final product. Aniline and its substituted derivatives are foundational building blocks in numerous applications, from pharmaceuticals to dyes. Among these, the methyl-substituted isomers of aniline—ortho-, meta-, and para-toluidine—present a common yet crucial analytical challenge. While possessing the same molecular formula and weight, their distinct structural arrangements give rise to subtle but measurable differences in their spectroscopic signatures.
This guide provides a comprehensive, in-depth comparison of the spectroscopic properties of o-, m-, and p-toluidine, leveraging four cornerstone analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral variations and provide detailed, field-proven experimental protocols to empower researchers in their analytical endeavors.
The Structural Basis for Spectroscopic Differentiation
The key to distinguishing between o-, m-, and p-toluidine lies in the relative positions of the amino (-NH₂) and methyl (-CH₃) groups on the benzene ring.[1] The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This electronic influence, coupled with steric effects, alters the electron density distribution within the aromatic ring and on the amino group, thereby impacting how each isomer interacts with electromagnetic radiation.
-
o-Toluidine: The proximity of the methyl and amino groups introduces steric hindrance, which can affect the planarity of the amino group with the benzene ring and influence its electronic interaction.
-
m-Toluidine: The methyl group is meta to the amino group, and its electron-donating effect influences the electron density at the ortho and para positions relative to itself, but has a less direct electronic impact on the amino group compared to the other isomers.
-
p-Toluidine: The methyl group is para to the amino group, allowing for the maximum electronic effect (hyperconjugation) to be exerted on the aromatic system in conjugation with the amino group's lone pair, without the steric hindrance seen in the ortho isomer.
These structural nuances are the foundation for the distinct spectroscopic fingerprints we will explore.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. For aromatic compounds like the toluidines, the primary absorptions are due to π → π* transitions within the benzene ring. The position of the methyl group influences the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).
Comparative UV-Vis Data
| Isomer | λmax (in Ethanol) | Molar Absorptivity (ε) | Reference |
| o-Toluidine | ~285 nm, ~235 nm | Not specified | [2][3] |
| m-Toluidine | ~288 nm, ~238 nm | Not specified | NIST WebBook |
| p-Toluidine | ~293 nm, ~235 nm | Not specified | NIST WebBook |
Analysis of Spectral Differences:
The λmax values for all three isomers are relatively close, but a discernible trend can be observed. The p-toluidine isomer typically exhibits the longest wavelength of maximum absorption (a bathochromic or red shift). This is attributed to the direct conjugation of the electron-donating methyl group with the electron-donating amino group through the aromatic ring, which lowers the energy gap for the π → π* transition. In contrast, the steric hindrance in o-toluidine can slightly disrupt the coplanarity of the amino group with the ring, potentially leading to a slight hypsochromic (blue) shift compared to the para isomer. The meta isomer's λmax falls between the ortho and para isomers, reflecting the less direct electronic interaction between the two substituents.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis of toluidine isomers.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh and dissolve a small amount of each toluidine isomer in a spectroscopic grade solvent, such as ethanol, to create a stock solution of known concentration.
-
Dilution: Dilute the stock solutions with the same solvent to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (blank) and place it in the spectrophotometer. Run a baseline scan to zero the instrument.
-
Sample Measurement: Rinse the cuvette with a small amount of the first isomer solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat for Other Isomers: Repeat the measurement for the remaining isomers, ensuring to rinse the cuvette with the respective solution before each measurement.
-
Data Analysis: Determine the λmax for each isomer from the resulting spectra.
Infrared (IR) Spectroscopy: Unveiling Vibrational Modes
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The absorption of IR radiation excites these vibrational modes. The positions of the absorption bands in an IR spectrum are indicative of specific functional groups, while the fingerprint region (below 1500 cm⁻¹) is unique to the overall molecular structure.
Comparative IR Data
| Vibrational Mode | o-Toluidine (cm⁻¹) | m-Toluidine (cm⁻¹) | p-Toluidine (cm⁻¹) | Reference |
| N-H Stretch (asymmetric & symmetric) | ~3450, ~3370 | ~3440, ~3360 | ~3430, ~3350 | [4], SDBS |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | [1] |
| N-H Bend (scissoring) | ~1620 | ~1620 | ~1620 | [1] |
| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 | ~1500-1600 | [1] |
| C-N Stretch | ~1270 | ~1280 | ~1275 | SDBS |
| Out-of-Plane C-H Bending | ~750 (ortho-disubstituted) | ~770, ~870 (meta-disubstituted) | ~815 (para-disubstituted) | [5] |
Analysis of Spectral Differences:
-
N-H Stretching: All three isomers show two characteristic bands for the primary amine N-H stretching vibrations (asymmetric and symmetric).[1] The exact positions can vary slightly due to differences in hydrogen bonding and electronic effects.
-
C-H Bending (Out-of-Plane): The most significant and diagnostic differences are found in the fingerprint region, specifically the strong absorptions due to out-of-plane C-H bending. The substitution pattern on the benzene ring dictates the number and position of these bands. o-toluidine shows a strong band around 750 cm⁻¹, characteristic of 1,2-disubstitution. m-toluidine typically shows two bands around 770 cm⁻¹ and 870 cm⁻¹, indicative of 1,3-disubstitution. p-toluidine exhibits a single strong band around 815 cm⁻¹, which is characteristic of 1,4-disubstitution.[5] These bands provide a reliable method for distinguishing the isomers.
Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)
Caption: Workflow for FT-IR spectroscopic analysis of liquid toluidine isomers.
Step-by-Step Methodology:
-
Sample Preparation: For liquid samples like the toluidines, the "neat" thin-film method is commonly used. Place a small drop of the isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Instrument Setup: Place the assembled plates into the sample holder of the FT-IR spectrometer.
-
Background Scan: If required by the instrument, run a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Data Acquisition: Acquire the IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Cleaning: After analysis, carefully clean the salt plates with a suitable dry solvent (e.g., methylene chloride or hexane) and store them in a desiccator.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region to determine the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. The chemical shift (δ), signal splitting (multiplicity), and integration values are used to elucidate the molecular structure. The position of the methyl group in the toluidine isomers creates unique magnetic environments for the aromatic protons and carbons, resulting in distinct NMR spectra.
Comparative ¹H NMR Data (in CDCl₃)
| Isomer | -CH₃ (δ, ppm) | -NH₂ (δ, ppm, broad) | Aromatic Protons (δ, ppm, multiplicity) | Reference |
| o-Toluidine | ~2.1 | ~3.6 | ~6.6-7.1 (multiplet) | SDBS |
| m-Toluidine | ~2.3 | ~3.6 | ~6.5-7.1 (multiplet) | [6] |
| p-Toluidine | ~2.2 | ~3.5 | ~6.6 (d), ~6.9 (d) | SDBS |
Comparative ¹³C NMR Data (in CDCl₃)
| Isomer | -CH₃ (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |
| o-Toluidine | ~17.2 | ~114.9, 118.6, 122.0, 126.9, 130.4, 144.7 | [7] |
| m-Toluidine | ~21.5 | ~112.9, 116.8, 119.9, 129.1, 138.8, 145.8 | [8] |
| p-Toluidine | ~20.5 | ~115.3, 127.8, 129.8, 144.5 | [7] |
Analysis of Spectral Differences:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is highly diagnostic. p-Toluidine exhibits a simple, symmetrical pattern, typically two doublets, due to the magnetic equivalence of protons on opposite sides of the ring. In contrast, o- and m-toluidine show more complex multiplet patterns in the aromatic region due to the lower symmetry and distinct chemical environments of each aromatic proton.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. Due to its C₂v symmetry, p-toluidine shows only four signals for the six aromatic carbons (two pairs of equivalent carbons and two unique carbons). o- and m-toluidine, having lower symmetry, each display six distinct signals for their aromatic carbons. This difference in the number of aromatic carbon signals is a definitive way to distinguish the para isomer from the other two.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis of toluidine isomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-25 mg of the toluidine isomer in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. For ¹³C NMR, a higher concentration (50-100 mg) may be needed.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to achieve homogeneity.
-
Spectral Recording: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections.
-
Spectral Analysis: Analyze the chemical shifts, splitting patterns, and integration of the signals to confirm the isomeric structure.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions. The fragmentation patterns can be used to deduce the structure of the molecule.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Reference |
| o-Toluidine | 107 | 106, 91, 77 | [7] |
| m-Toluidine | 107 | 106, 77 | SDBS |
| p-Toluidine | 107 | 106, 77 | [7] |
Analysis of Spectral Differences:
All three isomers have the same molecular weight (107.15 g/mol ) and therefore exhibit a molecular ion peak at m/z = 107.[7] The primary fragmentation pathway for anilines involves the loss of a hydrogen atom to form the [M-1]⁺ ion (m/z 106), followed by the expulsion of hydrogen cyanide (HCN) to give an ion at m/z 79 (less common) or the loss of a methyl radical to form the aminotropylium ion.
The key difference in the fragmentation of toluidine isomers lies in the relative intensities of the fragment ions. A common fragmentation for alkylbenzenes is the formation of the tropylium ion (m/z 91). For o- and p-toluidine, the loss of a hydrogen atom from the methyl group followed by ring expansion can lead to the formation of the aminotropylium ion (m/z 106), which can then lose NH₂ to form the tropylium ion at m/z 91. The intensity of the m/z 91 peak is often more pronounced in o-toluidine compared to the meta and para isomers due to the "ortho effect," where the proximity of the two substituents can facilitate specific fragmentation pathways. The loss of the amino group is less favorable. The peak at m/z 77 corresponds to the phenyl cation. While the major fragments are similar, careful comparison of the relative abundances of these fragments can aid in distinguishing the isomers, often requiring comparison to a spectral library.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS analysis of toluidine isomers.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the toluidine isomer or a mixture of isomers in a volatile organic solvent such as methanol, hexane, or ethyl acetate.
-
GC-MS Setup: Set the appropriate GC conditions (e.g., injector temperature, oven temperature program, column type, carrier gas flow rate) and MS parameters (e.g., ionization mode - typically Electron Ionization at 70 eV, mass range to scan).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation and Detection: The isomers are separated based on their boiling points and interaction with the GC column's stationary phase. As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
Data Analysis: The resulting data is displayed as a total ion chromatogram (TIC), which shows signal intensity versus retention time. A mass spectrum can be generated for each peak in the chromatogram.
-
Interpretation: Analyze the mass spectrum for each isomer, identifying the molecular ion peak and the characteristic fragmentation pattern. Compare the spectra to a reference library for confident identification.
Conclusion
The differentiation of aniline isomers, such as o-, m-, and p-toluidine, is a quintessential task in chemical analysis that is readily achievable through a multi-spectroscopic approach. While each technique offers valuable insights, a consolidated strategy provides the most definitive identification.
-
UV-Vis spectroscopy offers initial clues based on subtle shifts in λmax.
-
IR spectroscopy provides a robust and often definitive method through the characteristic out-of-plane C-H bending vibrations in the fingerprint region.
-
NMR spectroscopy delivers unambiguous structural confirmation, with ¹³C NMR being particularly powerful in distinguishing the para isomer based on its higher symmetry.
-
Mass spectrometry , especially when coupled with gas chromatography, separates the isomers and provides characteristic fragmentation patterns that, when compared to spectral libraries, confirm their identity.
By understanding the principles behind the spectroscopic differences and employing rigorous experimental protocols, researchers can confidently and accurately characterize these fundamental building blocks of organic synthesis.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
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o-Toluidine. PubChem. [Link]
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m-Toluidine. PubChem. [Link]
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p-Toluidine. PubChem. [Link]
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o-Toluidine UV/Visible Spectrum. NIST WebBook. [Link]
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m-Toluidine 13C NMR Spectrum. SpectraBase. [Link]
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FT-IR and FT-Raman Spectral Investigation of p-toluidine. IJSEAS. [Link]
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Table of Characteristic IR Absorptions. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Perspective on Method Selection and Optimization
An In-Depth Guide to Gas Chromatography Methods for Aniline Derivative Analysis
Aniline and its derivatives are foundational building blocks in the chemical industry, pivotal for synthesizing dyes, polymers, pharmaceuticals, and agrochemicals.[1] However, their potential toxicity and persistence in the environment necessitate robust, sensitive, and reliable analytical methods for their monitoring and quantification.[2] Gas chromatography (GC) stands as a premier technique for this purpose, offering high resolution and sensitivity.[3]
This guide provides an in-depth comparison of GC-based methods for analyzing aniline derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying principles and causal relationships that govern method selection, from sample preparation to final detection. Our focus is on building a self-validating analytical system, grounded in scientific integrity and supported by experimental data.
The Analytical Engine: Optimizing the Gas Chromatography System
The success of any GC analysis hinges on the careful selection and optimization of its core components: the column, the inlet, and the detector. Aniline derivatives, with their characteristic basicity and varying polarities, present unique challenges that demand informed choices.
Pillar 1: Chromatographic Column Selection
The principle of "like dissolves like" is the cornerstone of chromatographic separation.[4] The choice of stationary phase is therefore the most critical decision in method development. For aniline derivatives, the selection balances the polarity of the analytes with the need to resolve often closely related isomers.
-
Non-Polar Columns (e.g., 5% Phenyl Polysiloxane - DB-5, SE-54): These columns are excellent for general-purpose analysis and separate compounds primarily based on their boiling points.[4] They are robust and suitable for less polar derivatives or after derivatization has shielded the polar amine group. However, they may struggle to resolve certain isomeric pairs, such as 3- and 4-chloroaniline or 2-nitroaniline and 2,4,6-trichloroaniline.[5]
-
Intermediate-Polarity Columns (e.g., 1701ms, HP-17): These phases, containing a higher percentage of phenyl or cyanopropyl groups, offer different selectivity. They can effectively resolve complex mixtures of aniline impurities or specific isomer groups that co-elute on non-polar columns.[6][7]
-
Highly Polar Columns (e.g., WAX): While less common for anilines due to the potential for strong, irreversible interactions with the basic amine group (leading to poor peak shape), they can be used for specific applications, particularly after derivatization.
Table 1: Comparison of Common GC Columns for Aniline Analysis
| Column Type | Stationary Phase Example | Primary Separation Principle | Advantages | Disadvantages | Best Suited For |
| Non-Polar | 5% Phenyl Polysiloxane (SE-54)[5] | Boiling Point / van der Waals forces | Robust, versatile, extensive literature | Limited resolution for some polar isomers | General screening, analysis of derivatized anilines. |
| Intermediate | (14%-Cyanopropyl-phenyl)-methylpolysiloxane (VF-1701ms)[7] | Dipole-dipole interactions, boiling point | Enhanced selectivity for isomers | May exhibit more bleed at high temperatures | Purity analysis, resolving complex mixtures of isomers. |
| Intermediate | 50% Phenyl Methylpolysiloxane (HP-17)[6] | π-π interactions, boiling point | Good for aromatic and nitrogen-containing compounds | Less inert than modern 5% phenyl phases | Analysis requiring specific selectivity for aromatic amines. |
Pillar 2: Detector Showdown - A Comparison of FID, NPD, and MS
The choice of detector is dictated by the analytical objective, whether it's universal screening, trace-level quantification of specific compounds, or unambiguous identification.
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds. FID is an excellent choice for purity analysis or when analyzing high-concentration samples where selectivity is not the primary concern. Its response is proportional to the number of carbon atoms, making it a reliable quantitative tool.
-
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus.[5] For aniline analysis, this selectivity is a major advantage, as it significantly reduces background interference from matrix components that do not contain nitrogen. This results in cleaner chromatograms and substantially lower detection limits compared to FID, making it ideal for trace analysis in complex environmental samples.[5]
-
Mass Spectrometry (MS): The gold standard for identification.[8][9] A mass spectrometer provides structural information, allowing for the definitive confirmation of analytes based on their unique mass spectra and fragmentation patterns.
-
Single Quadrupole MS (GC-MS): The workhorse for routine qualitative and quantitative analysis. It offers a balance of sensitivity and specificity suitable for a wide range of applications.[2]
-
Tandem MS (GC-MS/MS): Provides a significant leap in sensitivity and selectivity by using multiple reaction monitoring (MRM).[2][10] This technique can offer a ten-fold increase in sensitivity over single quadrupole MS and is invaluable for quantifying ultra-trace levels of anilines in challenging matrices like groundwater or biological fluids.[2][10]
-
The Crucial First Step: Sample Preparation and Derivatization
Aniline and many of its derivatives are polar and can exhibit poor chromatographic behavior, leading to tailing peaks and erratic responses.[5] Proper sample preparation and, often, chemical derivatization are essential to overcome these challenges and ensure a robust and reproducible method.
Workflow for Sample Extraction from Aqueous Matrices
The following workflow outlines a standard approach for extracting aniline derivatives from water-based samples, such as wastewater or serum.[8][9] The key is the pH adjustment, which converts the aniline salts into their free base form, making them extractable into an organic solvent.
Caption: Liquid-Liquid Extraction (LLE) workflow for aniline derivatives.
The Rationale for Derivatization
Derivatization chemically modifies the polar amine (-NH2) group to make the resulting compound more volatile and thermally stable.[9][11] This transformation is critical for:
-
Improving Peak Shape: Reduces tailing caused by interactions between the polar amine group and active sites in the GC system.
-
Increasing Volatility: Allows for elution at lower temperatures, preserving the integrity of the column.
-
Enhancing Sensitivity: For detectors like the Electron Capture Detector (ECD), derivatization with halogenated reagents can dramatically increase the detector response.[12]
Comparison of Common Derivatization Reagents
Acylation is the most common derivatization strategy for anilines, typically using anhydrides of perfluorinated acids. The electron-withdrawing nature of the fluorine atoms makes the resulting derivatives highly responsive to electron capture detection and improves their chromatographic properties.
Table 2: Comparison of Acylation Reagents for Aniline Derivatization
| Reagent | Abbreviation | Reaction Conditions | Advantages | Disadvantages |
| Heptafluorobutyric Anhydride [8] | HFBA | 70°C for 30 min | Forms stable, volatile derivatives. Excellent for GC-MS and GC-ECD. | Reagent is moisture-sensitive. |
| Pentafluoropropionic Anhydride [8] | PFPA | 50°C for 15 min | Similar to HFBA, good for a wide range of anilines. | Requires quenching step. |
| Trifluoroacetic Anhydride [6][12] | TFAA | Room Temp or mild heat | Highly reactive, fast reaction times. | Derivatives can be less stable than HFBA/PFPA counterparts. |
| Acetic Anhydride [12] | - | Direct addition to aqueous sample | Can be performed directly in water.[12] | Acetyl derivatives are less volatile than fluorinated ones. |
Experimental Protocol: Derivatization with HFBA
This protocol is adapted from a standard method for the derivatization of halogenated anilines.[8]
-
Evaporation: Take the 1 mL concentrated sample extract and evaporate it to complete dryness under a gentle stream of nitrogen. This step is critical as water will hydrolyze the derivatizing reagent.[13]
-
Reagent Addition: Add 50 µL of ethyl acetate to reconstitute the residue, followed by 50 µL of Heptafluorobutyric Anhydride (HFBA).[8]
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or water bath.[8]
-
Final Preparation: After cooling, evaporate the reaction mixture to dryness again under nitrogen to remove excess HFBA.
-
Reconstitution: Reconstitute the final residue in a suitable solvent (e.g., toluene, hexane) for GC injection.
Performance Data: A Comparative Overview
The following table synthesizes experimental data from various sources to provide a comparative look at the performance of different GC methods for selected aniline derivatives. This allows for an objective assessment of what can be achieved with each technique.
Table 3: Comparative Performance Data for Aniline Derivative Analysis
| Analyte | Method | Column | Derivatization | Retention Time (min) | Key m/z Ions (for MS) | MDL / LOD | Reference |
| 2-Fluoroaniline | GC-MS | DB-5 type | None | 8.5 | 111, 84, 63 | N/A | [8] |
| 2-Chloroaniline | GC-MS | DB-5 type | None | 10.2 | 127, 92, 65 | N/A | [8] |
| 3,4-Dichloroaniline | GC-MS | DB-5 type | None | 13.6 | 161, 126, 90 | N/A | [8] |
| 2-Nitroaniline | GC-NPD | SE-54 | None | 12.33 | N/A | 0.20 µg/L | [5] |
| 4-Chloroaniline | GC-NPD | SE-54 | None | 11.23 | N/A | 1.0 µg/L | [5] |
| Aniline | GC-MS | N/A | 4-carbethoxyhexafluorobutyryl chloride | N/A | 343 (M+) | 0.1 mg/L | [14] |
| Aniline | GC-FID | Equity-5 | None | ~10.5 | N/A | 50 ng on-column | |
| p-Toluidine | GC-FID | VF-1701ms | None | ~12.5 | N/A | N/A | [7] |
Note: Retention times are highly dependent on the specific instrument, column dimensions, and oven program and should be used for relative comparison only.
Conclusion and Recommendations
The selection of an appropriate GC method for aniline derivative analysis is a multi-faceted process that requires a clear understanding of the analytical goals and sample matrix.
-
For general screening and purity analysis where analyte concentrations are high, a simple GC-FID method on a standard non-polar column is often sufficient, robust, and cost-effective.[7]
-
For trace-level environmental monitoring , a GC-NPD provides excellent sensitivity and selectivity for nitrogen-containing anilines, significantly improving signal-to-noise in complex matrices.[5] Derivatization may be required for more polar analytes to ensure good peak shape and reproducibility.
-
For unambiguous confirmation and in regulated environments , GC-MS is essential.[8] For the utmost in sensitivity and performance in highly complex samples, GC-MS/MS is the superior choice, capable of detecting analytes at ultra-trace levels while minimizing interferences.[2][10]
Ultimately, a successful method is one that is validated in-house, demonstrating the required accuracy, precision, and sensitivity for the specific application. By understanding the causality behind each experimental choice—from column chemistry to the necessity of derivatization—researchers can develop and implement powerful, reliable, and self-validating methods for the analysis of this important class of compounds.
References
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- Application Notes and Protocols for the GC-MS Analysis of Aniline Deriv
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.
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- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- GC Analysis of Anilines on Equity-5. Sigma-Aldrich.
- Determination of Aniline in Soil by ASE/GC-MS. MDPI.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
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- Gas chromatography of amines as various derivatives.
- Gas Chromatography vs.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4- carbethoxyhexafluorobutyryl chloride, a new deriv
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
- The Use of Derivatization Reagents for Gas Chrom
- GC-NPD TFAA Deriv
- Aniline purity. Agilent.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- GC Column Selection Guide. Restek.
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Safety Operating Guide
Navigating the Disposal of 3-(2-Phenoxyethoxy)aniline: A Guide for the Research Professional
For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by precision and foresight. The same level of meticulous planning must be extended to the entire lifecycle of a chemical, including its ultimate disposal. This guide provides a comprehensive framework for the proper and safe disposal of 3-(2-Phenoxyethoxy)aniline (CAS No. 79808-16-5), ensuring the safety of laboratory personnel and the protection of our environment.
I. Foundational Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations, primarily under the purview of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The foundation of safe chemical handling in a laboratory setting is the institution's Chemical Hygiene Plan (CHP)[2][3][4]. This document, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), outlines specific procedures for minimizing exposure to hazardous chemicals, including their disposal[2][5].
Under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular solid waste[6][7]. The inherent toxicity of aromatic amines to aquatic life and the potential for unforeseen reactions in the waste stream necessitate its segregation and treatment as hazardous waste[1].
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given the aniline and aromatic ether functionalities, this compound should be presumed to be toxic upon ingestion, inhalation, and dermal contact, and a potential irritant to the skin and eyes. Structurally related compounds, such as 3-phenoxyaniline, are classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation[8].
Table 1: Assumed Hazard Profile and Required PPE for this compound
| Hazard Category | Assumed Risk for this compound | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | Standard laboratory coat, long pants, and closed-toe shoes. |
| Skin Corrosion/Irritation | Irritant | Chemical-resistant gloves (Nitrile or Neoprene). Avoid light-duty gloves. |
| Eye Damage/Irritation | Serious Irritant | Chemical splash goggles or a face shield. |
| Aquatic Toxicity | Very Toxic | All handling and disposal procedures must prevent release to the environment. |
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final collection by environmental health and safety (EHS) professionals.
Step 1: Waste Segregation and Collection
-
Designate a Hazardous Waste Container: Utilize a dedicated, chemically compatible container for the collection of this compound waste. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition, with a secure, leak-proof screw-top cap[9].
-
Label the Container: Proper labeling is a critical and legally mandated step. The label must include[9][10]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "79808-16-5"
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started.
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions. For instance, avoid mixing with strong oxidizing agents or acids.
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[9][10]. The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Management: Keep the waste container closed at all times, except when adding waste[9]. Do not overfill the container; a good practice is to fill to no more than 90% capacity to allow for expansion[11].
Step 3: Request for Waste Pickup
-
Monitor Fill Level: Once the waste container is full, or before the accumulation time limit set by your institution is reached, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor[12].
-
Documentation: Complete any necessary waste pickup forms or online requests as required by your institution. Provide accurate information about the waste composition.
IV. Emergency Procedures
Spill Response
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.
-
Utilize Spill Kit: For small, manageable spills, use a chemical spill kit containing absorbent materials. Do not use combustible materials like paper towels to absorb the spill.
-
Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[13].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[13].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[13].
V. Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured and cautious approach, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and laboratory safety.
References
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OSHA. (n.d.). Occupational exposure to hazardous chemicals in laboratories (Standard No. 1910.1450). Occupational Safety and Health Administration. Retrieved from [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
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OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]
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Conservation Wiki. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
- Chemical Label. (n.d.). This compound. Retrieved from a publicly available chemical label.
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U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1988). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 53(161), 3161-3168.
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University of Alabama in Huntsville. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Washington State University. (n.d.). Aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77135, 3-Phenoxyaniline. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet: N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine. Retrieved from [Link]
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PharmaCompass. (n.d.). Aniline. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved from [Link]
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European Commission. (2003). Aniline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
